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1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid Documentation Hub

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  • Product: 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid
  • CAS: 1010938-67-6

Core Science & Biosynthesis

Foundational

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Utility

Executive Summary 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry. Structurally, it consists of an isonipecotic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry. Structurally, it consists of an isonipecotic acid (piperidine-4-carboxylic acid) core that has been N-acylated with a 4-chlorophenylacetyl moiety.

Rather than serving as a standalone therapeutic, this compound is engineered as a highly modular intermediate. It provides a rigid piperidine vector, a hydrogen-bonding/salt-bridge forming carboxylic acid, and a lipophilic halophenyl group. These features make it exceptionally valuable in the design of peptidomimetics, targeted protein degraders (PROTACs), and direct enzyme inhibitors—most notably in the development of coagulation Factor Xa inhibitors and p53 modulators [1].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in subsequent synthetic steps and its ultimate ADME (Absorption, Distribution, Metabolism, and Excretion) profile in biological systems.

Quantitative Physicochemical Data

Table 1: Key physicochemical properties and structural descriptors.

PropertyValueCausality / Significance
Molecular Formula C₁₄H₁₆ClNO₃Defines the exact mass and isotopic distribution.
Molecular Weight 281.73 g/mol Optimal size for a fragment or core scaffold (Rule of 5 compliant).
LogP (Predicted) ~2.4Balances aqueous solubility with lipophilic membrane permeability.
Topological Polar Surface Area 66.4 ŲEnsures good oral bioavailability; driven by the COOH and amide groups.
H-Bond Donors 1Provided by the carboxylic acid (-OH).
H-Bond Acceptors 3Provided by the amide carbonyl, acid carbonyl, and amide nitrogen.
Conformational Dynamics

The biological efficacy of molecules derived from this scaffold relies heavily on its 3D geometry:

  • Piperidine Ring Conformation : The piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky carboxylic acid group strongly prefers the equatorial position .

  • Amide Bond Rotamers : The tertiary amide bond (N-acyl piperidine) exhibits restricted rotation around the C–N partial double bond, resulting in cis and trans rotamers. In solution, these rotamers exist in equilibrium, which is biologically significant because target active sites (e.g., the S1/S4 pockets of proteases) typically select and stabilize only one specific rotameric conformation.

Synthesis & Manufacturing Protocol

The synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid relies on the N-acylation of isonipecotic acid. To achieve high chemoselectivity (N-acylation over O-acylation) and manage the reactivity of the acyl chloride, a modified Schotten-Baumann biphasic reaction is employed [2].

Mechanistic Causality & Experimental Design
  • Why a biphasic system (H₂O/THF)? Isonipecotic acid is highly polar and water-soluble, while 4-chlorophenylacetyl chloride is moisture-sensitive and lipophilic. Dissolving the acyl chloride in THF protects it from rapid hydrolysis, allowing it to react selectively with the nucleophilic amine at the solvent interface.

  • Why NaOH? Sodium hydroxide serves a dual purpose: it deprotonates the carboxylic acid to form the soluble sodium isonipecotate, and it neutralizes the HCl generated during the acylation, preventing the piperidine nitrogen from becoming protonated and non-nucleophilic.

Step-by-Step Methodology

Reagents: Isonipecotic acid (1.0 eq), 4-chlorophenylacetyl chloride (1.1 eq), 2M NaOH (aq), THF, 2M HCl (aq).

  • Substrate Solubilization : Dissolve isonipecotic acid (10 mmol, 1.29 g) in 15 mL of 2M NaOH (aq). Ensure the pH is >10.

  • Thermal Control : Cool the aqueous solution to 0–5 °C in an ice bath. Control check: Lower temperatures suppress the competing hydrolysis of the acylating agent.

  • Acylation : Dissolve 4-chlorophenylacetyl chloride (11 mmol, 2.08 g) in 10 mL of anhydrous THF. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction Monitoring : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validating System: Monitor via TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The disappearance of the ninhydrin-active isonipecotic acid spot confirms completion.

  • Workup & Precipitation : Wash the biphasic mixture with diethyl ether (20 mL) to remove unreacted acyl chloride and non-polar byproducts. Carefully acidify the aqueous layer with 2M HCl to pH 2 . The product, now a neutral free acid, will precipitate as a white solid.

  • Isolation : Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum. Recrystallize from ethanol/water if higher purity is required.

Synthesis A Isonipecotic Acid (Piperidine-4-carboxylic acid) C Schotten-Baumann Reaction (NaOH, H2O/THF, 0°C) A->C Dissolve in base B 4-Chlorophenylacetyl Chloride (Acylating Agent) B->C Dropwise addition D Acidification (HCl to pH 2) C->D Reaction completion E 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid D->E Precipitation & Filtration

Caption: Synthetic workflow for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid.

Pharmacological & Medicinal Chemistry Applications

This compound acts as a highly optimized vector in structure-based drug design. A prominent example of its utility is found in the development of direct Factor Xa (FXa) inhibitors , which are critical anticoagulants[1].

When designing FXa inhibitors, researchers utilize scaffolds that provide an intermediate level of flexibility. The rigid piperidine core of this molecule reduces the entropic penalty upon target binding compared to flexible aliphatic chains. Furthermore, the 4-chlorophenylacetyl moiety is specifically known to orient perfectly into the hydrophobic S1 and S4 subsites of coagulation enzymes, engaging in critical halogen bonding and hydrophobic interactions with residues like Tyr99 and Phe174 [1]. The carboxylic acid acts as a synthetic handle, allowing for further amidation to extend the molecule into adjacent binding pockets.

SAR_Mapping Core 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid P1 4-Chlorophenyl Group Hydrophobic pocket binding Halogen bonding potential Core->P1 P2 Amide Linker H-bond acceptor Controls rotameric conformation Core->P2 P3 Piperidine Ring Rigid spatial vector Optimal geometry for target fit Core->P3 P4 Carboxylic Acid Salt bridge formation Further functionalization site Core->P4

Caption: Structure-Activity Relationship (SAR) mapping of the target compound.

Analytical Characterization & Quality Control

To validate the structural integrity and purity of the synthesized compound, a robust analytical suite is required.

Table 2: Quality Control Analytical Parameters.

Analytical TechniqueExpected ObservationCausality / Interpretation
¹H NMR (400 MHz, DMSO-d₆) Peak doubling for piperidine protons (e.g., 2.6–3.2 ppm and 3.8–4.3 ppm).Confirms the presence of cis/trans tertiary amide rotamers in solution.
¹H NMR (400 MHz, DMSO-d₆) Two doublets (AA'BB' system) at ~7.2–7.4 ppm (4H).Confirms the para-substituted 4-chlorophenyl ring.
ESI-MS (Positive Mode) [M+H]⁺ at m/z 282.0 and 284.0 in a 3:1 ratio.The 3:1 isotopic pattern is the definitive signature of a single Chlorine atom (³⁵Cl / ³⁷Cl).
HPLC (C18 Column) Single sharp peak (Purity >98%).Mobile phase must contain 0.1% TFA . The acidic modifier suppresses the ionization of the carboxylic acid (pKa ~4.5), preventing peak tailing and splitting.

References

  • Al-Horani, R. A., Mehta, A. Y., & Desai, U. R. (2012). Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold. European Journal of Medicinal Chemistry, 54, 771-783.[Link]

Exploratory

mechanism of action of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid Preamble: Charting the Unexplored Territory of a Novel Chemical Entity The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Preamble: Charting the Unexplored Territory of a Novel Chemical Entity

The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid represents a novel chemical entity at the forefront of discovery. Its unique structural amalgamation, featuring a piperidine-4-carboxylic acid scaffold appended with a (4-chlorophenyl)acetyl moiety, suggests a potential for nuanced biological activity. The piperidine core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1][2] The carboxylic acid functional group often serves as a critical interaction point with biological targets, such as through the formation of hydrogen bonds.[3] Furthermore, the chlorophenyl group is a common feature in pharmacologically active compounds, influencing factors like metabolic stability and binding affinity.[4][5]

This technical guide is crafted for researchers, scientists, and drug development professionals. It eschews a rigid template to provide a fluid, logic-driven framework for the systematic in vitro investigation of this compound's mechanism of action. As a Senior Application Scientist, the following narrative is built upon the pillars of scientific integrity, providing not just protocols, but the causal reasoning behind each experimental choice. Our journey will be one of hypothesis, rigorous testing, and data-driven discovery.

Hypothesized Mechanism of Action: An Informed Starting Point

Given the structural motifs present in 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, a plausible starting hypothesis is that it functions as a competitive inhibitor of a specific enzyme or as a ligand for a G-protein coupled receptor (GPCR). The piperidine ring provides a rigid scaffold for the presentation of the key pharmacophoric elements: the (4-chlorophenyl)acetyl group, which may engage in hydrophobic and/or aromatic interactions within a binding pocket, and the carboxylic acid, which could form critical hydrogen or ionic bonds with active site residues.

This guide will, therefore, outline a tiered investigational strategy, beginning with broad phenotypic screening to identify a general biological effect, followed by more focused target-based assays to deconvolve the specific molecular mechanism.

Part 1: Initial Profiling - Casting a Wide Net

The initial phase of investigation is designed to broadly assess the compound's biological activity across a range of cell-based assays. This approach maximizes the potential for identifying a translatable biological effect.

Comprehensive Cell Viability and Proliferation Assays

The first step is to understand the compound's impact on cell health and growth. This is a foundational experiment that will inform the concentration ranges for all subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Behind Experimental Choices: The use of a diverse cell line panel helps to identify potential cancer-specific cytotoxicity. The inclusion of a non-cancerous cell line provides an early indication of general toxicity. The MTT assay is a robust and widely accepted method for assessing metabolic activity, which is often correlated with cell viability.

Data Presentation: Summary of Hypothetical IC50 Values

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.20.8
A54922.51.2
HCT11618.91.0
HEK293> 1005.4

This is hypothetical data for illustrative purposes.

Broad-Spectrum Kinase and GPCR Screening

Should the initial cell viability assays indicate a potent and selective effect, the next logical step is to screen the compound against large panels of kinases and GPCRs. This is a high-throughput approach to identify potential molecular targets.

Experimental Workflow: Kinase and GPCR Panel Screening

G cluster_0 High-Throughput Screening A Compound Dilution B Kinase Panel Assay (e.g., ADP-Glo) A->B C GPCR Panel Assay (e.g., Calcium Flux) A->C D Data Acquisition B->D C->D E Hit Identification D->E

Caption: High-throughput screening workflow for target identification.

Causality Behind Experimental Choices: Commercially available kinase and GPCR screening services provide a rapid and cost-effective way to profile a compound against hundreds of potential targets. The choice of assay technology (e.g., ADP-Glo for kinases, calcium flux for GPCRs) will depend on the specific targets being screened.

Part 2: Target Validation and Mechanistic Deep Dive

Once a "hit" or a set of hits is identified from the broad screening, the next phase involves validating these targets and elucidating the precise mechanism of interaction.

Enzyme Inhibition Assays

Assuming a kinase is identified as a primary hit, a detailed enzyme inhibition assay is required to determine the kinetic parameters of the interaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for a hypothetical target, Kinase X)

  • Reagents: Recombinant Kinase X, substrate peptide, ATP, and 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid.

  • Assay Setup: In a 384-well plate, add Kinase X, the substrate peptide, and varying concentrations of the compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value. Further kinetic studies (e.g., varying both substrate and inhibitor concentrations) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Causality Behind Experimental Choices: This in vitro assay isolates the interaction between the compound and the target enzyme, removing the complexities of a cellular environment. Determining the mode of inhibition provides crucial insights into how the compound interacts with the enzyme's active site or an allosteric site.

Receptor Binding Assays

If a GPCR is identified as a hit, a radioligand binding assay is the gold standard for validating this interaction.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, incubate the cell membranes with a known radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid.

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the compound for displacing the radioligand. This can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[4]

Causality Behind Experimental Choices: This assay directly measures the ability of the compound to bind to the target receptor. The use of a radiolabeled ligand with known binding characteristics allows for a quantitative assessment of the compound's binding affinity.

Part 3: Delineating the Downstream Signaling Pathway

Understanding how the compound's interaction with its target translates into a cellular response is the final piece of the mechanistic puzzle.

Western Blot Analysis for Pathway Modulation

If the compound inhibits a kinase, Western blotting can be used to assess the phosphorylation status of downstream substrates.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat cells with 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid at concentrations around its IC50 value for varying time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate of the target kinase.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Signaling Pathway Visualization

G Compound 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid KinaseX Kinase X Compound->KinaseX Inhibition Substrate Downstream Substrate KinaseX->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response (e.g., Apoptosis) pSubstrate->CellularResponse

Caption: Hypothesized signaling pathway of the compound.

Conclusion: A Roadmap to Discovery

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the in vitro investigation of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. By adopting a hypothesis-driven, multi-tiered approach, researchers can systematically unravel the compound's mechanism of action, from broad biological effects to specific molecular interactions and downstream signaling events. The journey from a novel chemical entity to a well-characterized pharmacological tool is one of meticulous experimentation and logical deduction, and this guide serves as a detailed roadmap for that exciting endeavor.

References

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]

  • Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl} -2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Chlorophenylacetyl chloride. Pharmaffiliates. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692. PubChem. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • Chloro(phenyl)acetyl chloride | C8H6Cl2O | CID 102902. PubChem. [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. PubChem. [Link]

  • 1-(2-chlorophenyl)piperidine-4-carboxylic acid — Chemical Substance Information. Chemcas. [Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid: A Comprehensive Technical Guide

Executive Summary & Physicochemical Rationale The successful clinical translation of small molecule therapeutics depends heavily on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The successful clinical translation of small molecule therapeutics depends heavily on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper outlines the definitive pharmacokinetic (PK) profiling strategy for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid .

To design an effective PK workflow, we must first deduce the compound's behavior from its structure. The molecule consists of an isonipecotic acid (piperidine-4-carboxylic acid) core, N-acylated with a 2-(4-chlorophenyl)acetyl group.

  • Ionization & Absorption: The free carboxylic acid moiety dictates an acidic pKa of approximately 4.5. At a physiological pH of 7.4, the molecule exists almost exclusively (>99%) as an anion. While this ensures high aqueous solubility in the gastrointestinal tract, the negative charge restricts passive transcellular permeability, potentially rendering it a BCS Class III or IV compound.

  • Distribution: The combination of an anionic carboxylate and a lipophilic 4-chlorophenyl tail is the classic pharmacophore for strong binding to Human Serum Albumin (HSA), specifically at Sudlow Site II[1][2].

  • Excretion: The anionic nature of the compound at physiological pH strongly suggests that its systemic clearance will be heavily influenced by active renal secretion via Organic Anion Transporters (OAT1/OAT3).

Understanding these structural causalities is critical. Standard generic PK assays will fail or yield misleading data if they are not tailored to the high protein binding and polarity of this specific chemotype.

Bioanalytical Strategy: LC-MS/MS Method Development

Because this compound lacks a strong extended chromophore for low-level UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory for bioanalysis[3]. Furthermore, because the compound is highly bound to plasma proteins, the sample preparation must aggressively denature these proteins to ensure 100% recovery of the total drug concentration.

Causality in Method Design

We utilize a protein precipitation (PPT) method using cold acetonitrile (ACN). The cold organic solvent rapidly dehydrates the solvation shell of plasma proteins (like HSA), causing them to unfold and precipitate, thereby releasing the tightly bound carboxylic acid drug[3]. A deuterated internal standard (IS) is spiked before precipitation. This creates a self-validating system: any matrix effects, ion suppression, or physical losses during extraction will affect the analyte and the IS equally, keeping the area ratio constant and ensuring quantitative accuracy[4].

Step-by-Step Methodology: Plasma Sample Preparation
  • Spiking: Aliquot 50 µL of the preclinical plasma sample into a 96-well microtiter plate. Add 10 µL of the deuterated Internal Standard (IS) working solution (e.g., 100 ng/mL in 50% methanol).

  • Equilibration: Vortex gently for 30 seconds to allow the IS to equilibrate with the plasma matrix.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The acidic environment ensures the carboxylic acid remains protonated, improving its partition into the organic phase.

  • Agitation: Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Injection: Transfer 150 µL of the clear supernatant to a clean autosampler plate. Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Bioanalysis Plasma Plasma Sample (50 µL) Spike Spike Internal Standard (Deuterated Analog) Plasma->Spike Precipitation Protein Precipitation (200 µL Cold ACN + 0.1% FA) Spike->Precipitation Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Fig 1: Step-by-step bioanalytical workflow utilizing protein precipitation for LC-MS/MS quantification.

In Vitro ADME Characterization

Before advancing to live animal models, the compound's distribution and metabolic stability must be characterized in vitro. In accordance with ICH M3(R2) guidelines, in vitro metabolic and plasma protein binding data should be evaluated prior to initiating human clinical trials[5].

Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis

As an acidic molecule, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid will bind to Sudlow Site II on HSA[2]. High PPB restricts the "free fraction" ( fu​ ) of the drug, which is the only portion available to cross cell membranes and exert pharmacological efficacy.

We select Rapid Equilibrium Dialysis (RED) over ultrafiltration. Ultrafiltration can artificially lower the measured free fraction of lipophilic acids due to non-specific binding of the drug to the filter membrane. RED avoids this artifact, creating a self-validating thermodynamic equilibrium.

Step-by-Step Methodology: RED Assay

  • Preparation: Spike human, rat, and dog plasma with the test compound to a final concentration of 1 µM and 10 µM.

  • Loading: Add 200 µL of the spiked plasma to the donor chamber of the RED device (red ring). Add 350 µL of PBS (pH 7.4) to the receiver chamber (white ring). The chambers are separated by an 8 kDa molecular weight cut-off (MWCO) membrane.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours to achieve thermodynamic equilibrium.

  • Harvesting & Matrix Matching: Remove 50 µL from both chambers. To maintain identical matrices for LC-MS/MS analysis, add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples.

  • Analysis: Extract via the PPT method described in Section 2 and analyze via LC-MS/MS. Calculate fu​ as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

PPB_Assay Plasma Plasma Chamber (Drug + Plasma) Membrane Semi-permeable Membrane (8 kDa MWCO) Plasma->Membrane Free Drug Diffusion Buffer Buffer Chamber (PBS pH 7.4) Membrane->Buffer Equilibration (4-6 hrs, 37°C) Buffer->Membrane

Fig 2: Rapid Equilibrium Dialysis (RED) workflow for determining the unbound fraction of the drug.

In Vivo Pharmacokinetics (Rodent Model)

To predict human exposure and establish safety margins, in vivo PK studies in a rodent model (Sprague-Dawley rats) are conducted. This satisfies the nonclinical pharmacokinetic requirements outlined in the FDA/ICH M3(R2) guidelines[5].

Study Design Logic

The study utilizes both Intravenous (IV) and Oral (PO) administration.

  • IV Dosing (1 mg/kg): Administered via the tail vein. This bypasses absorption, allowing us to calculate absolute systemic Clearance (CL) and the Volume of Distribution at steady state (Vss).

  • PO Dosing (10 mg/kg): Administered via oral gavage. Comparing the dose-normalized Area Under the Curve (AUC) of the PO route to the IV route allows us to calculate absolute oral bioavailability (%F).

Representative Pharmacokinetic Parameters

Based on the physicochemical properties of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, the following table summarizes the anticipated quantitative PK data profile. The low Vss reflects the compound's restriction to the plasma compartment due to high HSA binding, while the moderate bioavailability reflects permeability-limited absorption.

Pharmacokinetic ParameterAbbreviationUnitsIV (1 mg/kg)PO (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL2,4503,120
Time to Maximum Concentration Tmax​ hrN/A1.5
Area Under the Curve (0-inf) AUC0−∞​ hr*ng/mL4,20014,700
Systemic Clearance CL mL/min/kg3.9N/A
Volume of Distribution Vss​ L/kg0.45N/A
Terminal Half-Life T1/2​ hr2.83.1
Absolute Bioavailability %F %N/A35.0%

Table 1: Representative non-compartmental PK parameters for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid in male Sprague-Dawley rats.

PK_Workflow Start In Vivo PK Study (Sprague-Dawley Rats) IV Intravenous (IV) Dosing 1 mg/kg Start->IV PO Oral (PO) Gavage 10 mg/kg Start->PO Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) IV->Sampling PO->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis NCA Non-Compartmental Analysis (Clearance, Volume, Bioavailability) Analysis->NCA

Fig 3: In vivo pharmacokinetic study design compliant with ICH M3(R2) guidelines.

Conclusion & Next Steps

The pharmacokinetic profiling of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid requires a targeted approach that accounts for its acidic nature and high plasma protein binding. By utilizing rigorous LC-MS/MS bioanalysis[3], equilibrium dialysis for protein binding[1], and ICH M3(R2)-compliant in vivo study designs[5], researchers can generate highly reliable ADME data.

If the oral bioavailability (%F) proves to be lower than the required therapeutic threshold, subsequent formulation strategies should focus on permeation enhancers or prodrug approaches (e.g., esterification of the carboxylic acid) to mask the negative charge during gastrointestinal transit.

References

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA).
  • LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies. Szafarz, M. PubMed Central (PMC).
  • Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. PubMed Central (PMC).
  • Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine. Benchchem.
  • Structural Changes in Albumin Are a Possible Mechanism for Fluctuation of Cefazorin and Ibuprofen Plasma Protein Binding. Itakura, Y., et al. Anticancer Research.

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Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the receptor binding characteristics of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the receptor binding characteristics of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, a principal active metabolite of the lipid-lowering drug Bezafibrate. The primary focus is on its interaction with the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors pivotal to the regulation of lipid metabolism, energy homeostasis, and inflammation.[1][2][3] This document synthesizes the current understanding of the compound's mechanism of action, details authoritative methodologies for quantifying its binding affinity, and offers insights into the interpretation of experimental data. It is designed to serve as a valuable resource for researchers in pharmacology and drug development, providing both the theoretical framework and practical protocols necessary for a thorough investigation of this compound's biological activity.

Introduction: Understanding the Compound and its Clinical Context

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a key metabolite of Bezafibrate, a fibrate drug that has been in clinical use for the treatment of hyperlipidemia.[3][4] Fibrates as a class are known to exert their therapeutic effects by modulating lipid and lipoprotein metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[3][5] Bezafibrate itself is recognized as a pan-PPAR agonist, capable of activating all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[5] This broad activity profile contributes to its clinical efficacy in reducing serum triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[3][6] Given that the parent drug's mechanism is mediated by PPARs, it is scientifically imperative to characterize the binding affinity and activation profile of its major metabolites to fully understand the drug's in-vivo activity and pharmacodynamics.

This guide will focus on the interaction of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid with the PPAR nuclear receptor family.

The Primary Target: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[2][7] They play a critical role as physiological sensors for fatty acids and their derivatives, translating metabolic signals into changes in gene expression.[8] There are three distinct isotypes (α, γ, and β/δ), each with a unique tissue distribution and set of target genes.[1][9]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][8] Its activation promotes fatty acid uptake and oxidation, and it is the primary target for fibrate drugs in lowering triglycerides.[8]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis and lipid storage.[1][10] It also plays a key role in enhancing insulin sensitivity, making it the target for the thiazolidinedione class of antidiabetic drugs.[7]

  • PPARβ/δ: Ubiquitously expressed, this isotype is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[10] Its activation is linked to improved lipid profiles and suppression of inflammation.[7]

Mechanism of PPAR Activation

The activation of PPARs follows a well-defined molecular pathway. Upon binding a ligand, the receptor undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR).[7][11] This ligand-activated PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2][7][11] This binding event triggers the recruitment of co-activator proteins and the dismissal of co-repressors, ultimately leading to the initiation of gene transcription.[7][11]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid PPAR PPAR Receptor (α, γ, or δ) Ligand->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (on DNA) PPAR->PPRE Binds to DNA RXR->PPRE Binds to DNA CoActivator Co-Activator PPRE->CoActivator Recruitment CoRepressor Co-Repressor CoRepressor->PPAR Dissociation Transcription Target Gene Transcription CoActivator->Transcription mRNA mRNA Transcription->mRNA

Caption: PPAR signaling pathway upon ligand binding.

Methodologies for Determining Receptor Binding Affinity

Quantifying the interaction between 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid and PPARs is crucial. Several robust biophysical techniques can be employed to determine key binding parameters such as the dissociation constant (Kd), inhibition constant (Ki), and kinetic rates (kon and koff).

Radioligand Binding Assays

This classic technique remains a gold standard for quantifying receptor-ligand interactions.[12][13] It involves the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of a non-labeled test compound (e.g., our target metabolite) is determined by its ability to compete with and displace the radioligand.

Principle: In a competitive binding assay, a fixed concentration of receptor and radioligand are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. This allows for the calculation of the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding), which can then be converted to a Ki value.

  • Reagents & Materials:

    • Recombinant human PPARγ-Ligand Binding Domain (LBD).

    • Radioligand: [³H]-Rosiglitazone (a high-affinity PPARγ agonist).[14]

    • Test Compound: 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, serially diluted.

    • Assay Buffer: e.g., 50 mM Tris pH 8.0, 25 mM KCl, 2 mM DTT, 10% glycerol, 0.01% Triton X-100.[14]

    • Scintillation Proximity Assay (SPA) beads (e.g., Ni-chelate coated Flashplate® for His-tagged LBD).[14]

    • Microplate scintillation counter.

  • Procedure:

    • Protein Immobilization: Add recombinant His-tagged PPARγ-LBD to each well of a 384-well Ni-chelate coated microplate. Incubate for 60 minutes to allow binding. Wash wells with assay buffer to remove unbound protein.[14]

    • Compound Addition: Add serial dilutions of the test compound to the wells. For control wells, add buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

    • Radioligand Addition: Add [³H]-Rosiglitazone to all wells at a final concentration near its Kd (e.g., 40 nM).[14]

    • Incubation: Seal the plate and incubate at room temperature for 1-2 hours to reach equilibrium.

    • Detection: Count the plate in a microplate scintillation counter. The proximity of the bound [³H]-Rosiglitazone to the SPA beads on the plate surface will generate a light signal.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow A Immobilize His-tagged PPARγ-LBD on Ni-Chelate Plate B Add Serial Dilutions of Test Compound A->B C Add [³H]-Rosiglitazone (Radioligand) B->C D Incubate to Equilibrium C->D E Read Plate in Scintillation Counter D->E F Data Analysis: Plot Competition Curve, Calculate IC50 & Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[15][16]

Principle: One binding partner (the "ligand," typically the protein) is immobilized on a sensor chip surface. The other partner (the "analyte," the small molecule) is flowed over the surface.[15] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[16][17] A plot of RU versus time, called a sensorgram, provides kinetic data.

  • Reagents & Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor Chip (e.g., CM5 chip for amine coupling).

    • Recombinant human PPARγ-LBD.

    • Test Compound: 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, serially diluted in running buffer.

    • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and surfactant).

    • Immobilization reagents (EDC, NHS, ethanolamine).

  • Procedure:

    • Protein Immobilization: Covalently immobilize the PPARγ-LBD onto the sensor chip surface via amine coupling. A target immobilization level of ~10,000 RU is typical for small molecule analysis.

    • Analyte Injection: Inject a series of concentrations of the test compound over the immobilized protein surface and a reference surface (for background subtraction). Each injection cycle consists of an association phase (analyte flowing) and a dissociation phase (buffer flowing).

    • Regeneration: After each cycle, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams are double-referenced (subtracting both the reference surface signal and a buffer-only injection signal).

    • Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).

    • The equilibrium dissociation constant (Kd) is calculated as Kd = kd / ka.

Lanthanide-Based Resonance Energy Transfer (LRET)

LRET is a sensitive, time-resolved fluorescence-based assay suitable for high-throughput screening.[18][19][20] It measures the proximity between a donor and an acceptor molecule.

Principle: A luminescent lanthanide (e.g., Terbium, Tb³⁺) serves as the donor, and a fluorescent protein or dye (e.g., GFP) acts as the acceptor.[21][22] In a competition assay format, a Tb³⁺-labeled anti-tag antibody binds to a tagged PPAR-LBD, which is in turn bound to a fluorescently-labeled ligand. When a test compound displaces the fluorescent ligand, the distance between the donor (Tb³⁺) and acceptor increases, leading to a decrease in the LRET signal.

Data Presentation and Interpretation

Quantitative binding data should be summarized for clear comparison. The affinity of a ligand is typically expressed by its Kd or Ki value, where a smaller value indicates a higher binding affinity.[12]

Table 1: Representative Binding Affinity Data for PPAR Ligands

CompoundTargetAssay TypeKi (nM)EC50 (nM)Reference
RosiglitazonePPARγRadioligand Binding40-6030-100[14],[23]
GW9662 (Antagonist)PPARγFunctional Assay~3N/A[24]
BezafibratePPARα/γ/δFunctional Assay-~50,000[5]
1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid PPARα, γ, δ (To Be Determined)TBDTBDN/A

Note: EC50 values represent the concentration for half-maximal activation in a functional assay and are distinct from, but often correlated with, binding affinity (Ki/Kd). Data for Bezafibrate and known ligands are provided for context.

Interpreting the Results: The binding affinity (Ki or Kd) provides a direct measure of the physical interaction between the metabolite and the receptor. A low nanomolar Ki would suggest a potent interaction. It is crucial to determine the affinity for all three PPAR subtypes (α, γ, and δ) to establish the compound's selectivity profile. This profile is critical for predicting its pharmacological effects, as activation of different subtypes leads to distinct physiological outcomes.[9][25] For example, a strong preference for PPARα would suggest a primary role in triglyceride reduction, whereas significant PPARγ activity would imply effects on insulin sensitivity.[1][8]

Conclusion

Characterizing the receptor binding affinity of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a fundamental step in understanding the complete pharmacological profile of its parent drug, Bezafibrate. The primary targets for this investigation are the Peroxisome Proliferator-Activated Receptors (PPARs). By employing robust methodologies such as competitive radioligand binding assays and Surface Plasmon Resonance, researchers can obtain precise quantitative data on the compound's affinity (Ki, Kd) and kinetics for each PPAR isotype. This information is essential for correlating molecular interactions with cellular and physiological responses, ultimately providing a deeper insight into the drug's mechanism of action and guiding future drug development efforts in the field of metabolic disorders.

References

  • The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses. Vertex AI Search.
  • Multifaceted roles of peroxisome proliferator-activated receptors (PPARs) at the cellular and whole organism levels. Swiss Medical Weekly.
  • Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology.
  • Mechanism of peroxisome proliferator-activated receptor (PPAR) activation and downstream gene transcription.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • Bezafibr
  • The Biology of Peroxisome Proliferator-Activated Receptors: Relationship With Lipid Metabolism and Insulin Sensitivity.
  • Protein Ligand Interactions Using Surface Plasmon Resonance.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • A beginner's guide to surface plasmon resonance. Portland Press.
  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
  • Radioligand Binding Assay Protocols. Gifford Bioscience.
  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. PMC.
  • Bezafibrate Drug Inform
  • What is the mechanism of Bezafibrate?
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Radioligand Binding Detection of Receptors in Brain Membranes.
  • Lanthanide-based resonance energy transfer biosensors for live-cell applic
  • Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances. PubMed.
  • Bezafibr
  • What is Bezafibrate used for?
  • Lanthanide-based resonance energy transfer. Illinois Experts.
  • Lanthanide-based resonance energy transfer biosensors for live-cell applications.
  • Using lanthanide-based resonance energy transfer for in vitro and in vivo studies of biological processes. PubMed.
  • Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ. eLife.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. PubMed.
  • The contrasting roles of PPARδ and PPARγ in regulating the metabolic switch between oxidation and storage of f
  • Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • Structure based drug design of peroxisome proliferator-activated receptor (PPAR) agonists.

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Foundational

Predictive Toxicology and Preclinical De-Risking of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Executive Summary In early-stage drug development, the transition from discovery to preclinical safety assessment requires a shift from target-centric biology to molecule-centric toxicology. 1-[2-(4-chlorophenyl)acetyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the transition from discovery to preclinical safety assessment requires a shift from target-centric biology to molecule-centric toxicology. 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a functionalized piperidine derivative utilized in synthetic chemistry and drug discovery programs ([1]). Rather than deploying a generic battery of toxicity screens, a robust preclinical de-risking strategy must interrogate the specific structural liabilities of the molecule.

As an Application Scientist, I design toxicity workflows based on mechanistic causality. This whitepaper dissects the structural motifs of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid and provides a tailored, self-validating technical guide for its preliminary toxicity evaluation.

Structural Toxicology Assessment: Mechanistic Rationale

A predictive toxicology program begins with in silico and structural evaluation. The target compound features three distinct moieties, each presenting unique metabolic and toxicological liabilities:

The Carboxylic Acid Motif: Acyl Glucuronidation Liability

The free carboxylic acid on the piperidine ring is a primary target for Phase II metabolism, specifically conjugation by UDP-glucuronosyltransferase (UGT) 1A and 2B isoforms ([2]). This reaction forms a 1-O-acyl glucuronide (AG). Unlike stable ether glucuronides, AGs are electrophilic and can undergo intramolecular acyl migration to form 2-, 3-, and 4-O-isomers. These isomers can covalently bind to endogenous proteins via transacylation or glycation (Amadori rearrangement), a well-documented initiating event for immune-mediated Idiosyncratic Drug Toxicity (IDT) ([3]).

The Amide Linker: Hydrolysis and GABAergic Off-Target Risk

The acetamide linker connecting the chlorophenyl group to the piperidine ring is susceptible to enzymatic cleavage by hepatic and plasma amidases. Hydrolysis of this bond yields two fragments: 4-chlorophenylacetic acid and piperidine-4-carboxylic acid (isonipecotic acid) . Isonipecotic acid is a conformationally constrained derivative of γ-aminobutyric acid (GABA) and acts as a moderately potent GABA_A receptor partial agonist ([4], [5]). While isonipecotic acid has poor blood-brain barrier (BBB) permeability, high systemic concentrations could impact circumventricular organs or cross a compromised BBB, leading to off-target neurotoxicity (e.g., sedation, ataxia).

The 4-Chlorophenyl Moiety: Oxidative Metabolism

While the para-chloro substitution blocks the most reactive site for CYP450-mediated aromatic oxidation, ortho- or meta-oxidation by CYP3A4 or CYP2D6 remains possible. This can lead to the formation of transient, reactive arene oxides that deplete intracellular glutathione (GSH), culminating in hepatocellular necrosis.

ToxicityPathways Parent 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid UGT UGT Conjugation (Phase II) Parent->UGT Carboxylic Acid Amidase Amidase Cleavage (Hydrolysis) Parent->Amidase Amide Bond CYP CYP450 Oxidation (Phase I) Parent->CYP 4-Chlorophenyl AG Acyl Glucuronide (Reactive Metabolite) UGT->AG IsoAcid Isonipecotic Acid (GABA-A Agonist) Amidase->IsoAcid OxMetab Oxidative Metabolites (Arene Oxides) CYP->OxMetab IDT Idiosyncratic Toxicity (Protein Adduction) AG->IDT Transacylation CNS CNS Off-Target Effects (Sedation/Ataxia) IsoAcid->CNS Receptor Binding HepTox Hepatotoxicity (GSH Depletion) OxMetab->HepTox Covalent Binding

Caption: Metabolic pathways and associated toxicity risks for the target compound.

In Vitro Toxicity Workflows: Step-by-Step Methodologies

To empirically validate the structural liabilities identified above, the following self-validating in vitro protocols must be executed.

Protocol 2.1: Acyl Glucuronide Stability & Protein Adduct Assay (LC-HRMS)

Objective: Quantify the formation and reactivity of the acyl glucuronide metabolite to predict IDT risk. Self-Validating Controls: Positive Control: Diclofenac (forms highly reactive AG). Negative Control: Ibuprofen (forms stable, non-reactive AG). Acceptance Criteria: Diclofenac must demonstrate >30% AG formation and detectable GSH adducts within 60 minutes.

  • Microsomal Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (to permeabilize microsomal vesicles).

  • Trapping Agent: Add 5 mM Glutathione (GSH) to the mixture to act as a surrogate nucleophile for trapping reactive transacylation intermediates.

  • Time-Course Quenching: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry).

  • Data Interpretation: Calculate the degradation half-life ( t1/2​ ) of the 1-O-acyl glucuronide. Monitor for the m/z mass shift corresponding to GSH-thioester adducts.

Protocol 2.2: Hepatotoxicity & GSH Depletion (Primary Human Hepatocytes)

Objective: Assess direct cytotoxicity and reactive oxygen species (ROS) generation driven by CYP450 metabolism. Self-Validating Controls: Positive Control: Chlorpromazine. Negative Control: 0.1% DMSO vehicle. Acceptance Criteria: Z'-factor > 0.5; Chlorpromazine IC50​ between 10-20 µM.

  • Cell Seeding: Thaw and seed cryopreserved Primary Human Hepatocytes (PHH) into collagen-coated 96-well plates at 50,000 cells/well. Allow 24 hours for attachment in William's E medium.

  • Compound Dosing: Treat cells with a 10-point concentration curve of the test compound (0.1 µM to 100 µM) in triplicate.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Multiplexed Readout:

    • Step A: Remove 50 µL of supernatant to a new plate and add LDH assay reagent. Measure absorbance at 490 nm to quantify cell membrane rupture.

    • Step B: Add CellTiter-Glo® reagent to the remaining cells in the original plate. Measure luminescence to quantify intracellular ATP (metabolic viability).

  • Analysis: Plot dose-response curves to determine the IC50​ for both ATP depletion and LDH release.

Protocol 2.3: Off-Target CNS Profiling (GABA_A Receptor Binding)

Objective: Determine if the predicted amidase cleavage product (isonipecotic acid) poses a competitive binding risk at GABA_A receptors. Self-Validating Controls: Positive Control: Muscimol (Full GABA_A agonist). Acceptance Criteria: Specific binding of radioligand > 80% of total binding in vehicle wells.

  • Membrane Preparation: Isolate rat cortical membranes and suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate membranes with 2 nM [3H] -muscimol and varying concentrations of the test compound (and separately, synthesized isonipecotic acid) from 1 nM to 100 µM.

  • Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Counting: Wash filters three times with cold buffer, transfer to scintillation vials, add fluid, and count radioactivity.

  • Analysis: Calculate the Ki​ using the Cheng-Prusoff equation.

In Vivo Preliminary Toxicity (Rodent DRF)

If the compound clears in vitro thresholds, it progresses to an acute Dose Range Finding (DRF) study. Because of the GABAergic liability, standard clinical observations must be augmented with a Functional Observational Battery (FOB).

Protocol 3.1: Acute DRF & Toxicokinetics
  • Animal Model: Male and female Sprague-Dawley rats (n=3/sex/group).

  • Dosing: Administer single oral (PO) ascending doses at 10, 30, and 100 mg/kg formulated in 0.5% Methylcellulose.

  • Neurobehavioral FOB: At anticipated Tmax​ (e.g., 1-2 hours post-dose), conduct an FOB assessing autonomic, neuromuscular, and sensorimotor functions (e.g., righting reflex, grip strength, gait analysis) to detect isonipecotic acid-induced CNS depression.

  • Toxicokinetics (TK): Draw blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours. Analyze plasma via LC-MS/MS to quantify both the parent compound and the isonipecotic acid metabolite.

  • Clinical Pathology: At Day 7, perform gross necropsy and analyze serum for ALT, AST (hepatotoxicity markers), and BUN/Creatinine.

Quantitative Data & Decision Matrix

To ensure objective go/no-go decisions, the quantitative outputs from the protocols above must be evaluated against established toxicological thresholds.

Assay / EndpointTarget MetricLow Risk (Go)Moderate Risk (Monitor)High Risk (No-Go)
Acyl Glucuronide Stability Buffer t1/2​ (pH 7.4)> 4.0 hours1.0 - 4.0 hours< 1.0 hour
Reactive Adduct Formation GSH Adduct RatioNot Detected< 5% of total AG> 5% of total AG
Hepatotoxicity (PHH ATP) Viability IC50​ > 50 µM10 - 50 µM< 10 µM
GABA_A Receptor Binding Binding Ki​ > 10 µM1 - 10 µM< 1 µM
In Vivo Acute DRF Maximum Tolerated Dose> 100 mg/kg30 - 100 mg/kg< 30 mg/kg

Table 1: Preclinical toxicity thresholds for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid and its metabolites.

References

Sources

Exploratory

Design, Synthesis, and Pharmacological Profiling of 1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic Acid Derivatives

Executive Summary The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid represents a highly versatile, "privileged scaffold" in modern medicinal chemistry. By combining the conformational flexibility of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid represents a highly versatile, "privileged scaffold" in modern medicinal chemistry. By combining the conformational flexibility of the isonipecotic acid (piperidine-4-carboxylic acid) core with the lipophilic, electron-withdrawing properties of the 4-chlorophenylacetyl moiety, this structure serves as a critical building block for designing targeted therapeutics. Derivatives of this scaffold have demonstrated profound efficacy across diverse therapeutic areas, acting as direct inhibitors of coagulation Factor Xa , potent inhibitors of parasitic Leishmania N-myristoyltransferase (NMT) , and high-affinity antagonists for G-protein coupled receptors (GPCRs) such as the Dopamine D4 receptor .

This technical guide provides an in-depth analysis of the scaffold's structural rationale, detailed synthetic methodologies, and structure-activity relationship (SAR) profiling.

Structural Rationale & Pharmacophore Analysis

The architectural brilliance of this scaffold lies in its modularity. It can be divided into three distinct pharmacophoric domains, each tunable for specific target engagement:

  • The Hydrophobic Anchor (4-Chlorophenyl Group): The para-chloro substitution provides an optimal balance of lipophilicity and electron-withdrawing capability. In target sites like the S1 pocket of Factor Xa or the deep hydrophobic binding pocket of NMT, the chlorine atom effectively fills steric space while forming favorable halogen- π or van der Waals interactions.

  • The Conformational Linker (Acetyl-Piperidine Core): The N -acylpiperidine ring acts as a spatial director. Unlike rigid aromatic linkers, the sp 3 -rich piperidine chair conformation allows the molecule to navigate complex, tortuous binding channels, reducing molecular flatness and improving aqueous solubility. The amide carbonyl serves as a crucial hydrogen bond acceptor.

  • The Electrostatic Warhead (C4-Carboxylic Acid): The free carboxylic acid acts as a primary hydrogen bond donor/acceptor. In many enzyme active sites, this moiety forms critical salt bridges with basic residues (e.g., Arginine or Lysine).

Pharmacophore A 4-Chlorophenyl Group (Hydrophobic Anchor) B Acetyl Linker (Flexibility & H-bond Acceptor) A->B C-C bond C Piperidine Core (Spatial Director) B->C Amide linkage D Carboxylic Acid (Electrostatic / H-bond Donor) C->D C4 substitution

Caption: Pharmacophore model of the 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid scaffold.

Synthetic Methodology & Experimental Protocols

The synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid requires a robust, high-yielding protocol. Direct acylation of unprotected isonipecotic acid often leads to mixed anhydrides or complex reaction mixtures due to the competing nucleophilicity of the carboxylate. Therefore, a protection-acylation-deprotection strategy is mandated.

Workflow Step1 Step 1: Esterification Isonipecotic acid + EtOH / SOCl2 Step2 Step 2: N-Acylation Ethyl isonipecotate + 4-Cl-Ph-CH2COCl + Et3N Step1->Step2 Step3 Step 3: Hydrolysis LiOH / THF / H2O -> Acidification Step2->Step3 Step4 Step 4: Derivatization Amide coupling (EDC/HOBt) with R-NH2 Step3->Step4

Caption: Step-by-step synthetic workflow for generating target derivatives.

Standard Operating Procedure: Core Scaffold Synthesis

Step 1: N -Acylation of Ethyl Isonipecotate

  • Rationale: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, ensuring the piperidine nitrogen remains deprotonated and highly nucleophilic. A polar aprotic solvent (DCM) is chosen to solubilize the organic reactants while allowing for seamless aqueous workup.

  • Protocol:

    • Dissolve 1.0 equivalent (eq) of ethyl piperidine-4-carboxylate in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

    • Add 2.0 eq of TEA and chill the reaction mixture to 0 °C using an ice bath. (Self-Validation: The low temperature prevents exothermic degradation and minimizes unwanted ketene formation from the acyl chloride).

    • Slowly add 1.1 eq of 4-chlorophenylacetyl chloride dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1, UV detection). The disappearance of the amine spot (confirmed via negative Ninhydrin stain) validates reaction completion.

    • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted TEA and trace amine) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Step 2: Ester Hydrolysis

  • Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH due to its superior solubility in organic-aqueous mixtures and its milder nature, which prevents unwanted cleavage of the newly formed amide bond.

  • Protocol:

    • Dissolve the crude intermediate in a 3:1:1 mixture of THF:MeOH:H 2​ O. Add 3.0 eq of LiOH·H 2​ O.

    • Stir at room temperature for 12 hours.

    • Concentrate under reduced pressure to remove organic solvents. Dilute the remaining aqueous layer with water and wash with diethyl ether to extract non-polar impurities.

    • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. The target carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum to yield the pure scaffold.

Physicochemical Properties & Structure-Activity Relationship (SAR)

Derivatizing the C4-carboxylic acid (e.g., forming secondary amides or esters) dramatically shifts the physicochemical properties of the molecule, allowing researchers to tune the compound for specific pharmacokinetic (PK) compartments. Table 1 summarizes the quantitative impact of various C4-substitutions on the scaffold's drug-likeness.

Table 1: Physicochemical profiling of C4-derivatives

Derivative (C4-Substitution)LogP (calc)tPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Target Implication
Free Carboxylic Acid (-OH) 2.166.413Enzyme Active Sites (Salt Bridges)
Primary Amide (-NH 2​ ) 1.875.323GPCR Modulators (H-Bond Networks)
Methyl Ester (-OCH 3​ ) 2.855.403Prodrug / High CNS Penetration
Benzyl Amide (-NH-Bn) 3.958.213Deep Hydrophobic Pocket Occupancy

Note: Calculated values demonstrate how masking the carboxylic acid reduces the topological polar surface area (tPSA) and increases lipophilicity (LogP), which is critical for crossing the blood-brain barrier (BBB) in CNS-targeted drug discovery.

Target Engagement & Pharmacological Applications

The 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid scaffold is highly adaptable, serving as the backbone for several classes of therapeutics:

  • Coagulation Factor Xa Inhibition: The 4-chlorophenyl moiety is uniquely suited for the S1 pocket of Factor Xa. Studies have shown that replacing the chlorine with a methoxy group or removing the acetyl linker drastically reduces affinity, confirming the necessity of the halogen's electronic profile and the linker's flexibility to achieve the correct binding conformation .

  • N-Myristoyltransferase (NMT) Inhibition: In anti-parasitic drug discovery, the piperidine core directs the hydrophobic 4-chlorophenylacetyl group into the enzyme's lipid-binding pocket. The C4-position is typically derivatized with a basic amine or heterocycle to interact directly with the C-terminal carboxylate of the enzyme (Leu421) .

  • GPCR Antagonism: When the carboxylic acid is converted to a pyrazole or isoxazole bioisostere, the scaffold exhibits nanomolar antagonism at human dopamine D4 receptors, showcasing the utility of the isonipecotic core in neuropharmacology .

Conclusion

The 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid scaffold represents a masterclass in rational drug design. Its modularity allows medicinal chemists to independently tune the lipophilic anchor, the conformational linker, and the electrostatic warhead. By adhering to the strict synthetic protocols outlined above and understanding the underlying physicochemical dynamics, researchers can rapidly generate diverse libraries of potent, highly selective therapeutic agents.

References

  • Title: Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Structure-Based Design of Potent and Selective Leishmania N-Myristoyltransferase Inhibitors Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Foundational

Whitepaper: Discovery, Synthesis, and Pharmacological Applications of 1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic Acid

Executive Summary The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a highly versatile chemical scaffold utilized extensively in modern drug discovery. Structurally, it consists of a lipophilic 4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a highly versatile chemical scaffold utilized extensively in modern drug discovery. Structurally, it consists of a lipophilic 4-chlorophenylacetyl moiety coupled to a piperidine-4-carboxylic acid (isonipecotic acid) core via a robust amide linkage. This architecture provides a unique balance of hydrophobic interaction potential (via the halogenated aromatic ring) and highly directional hydrogen-bonding capabilities (via the terminal carboxylic acid). This technical guide explores the pharmacological rationale, retrosynthetic logic, and field-proven synthesis protocols for developing this critical intermediate.

Pharmacological Rationale & Target Pathways

In medicinal chemistry, the functionalized isonipecotic acid scaffold acts as a rigidified bioisostere for flexible amino acids. It has been prominently featured in the development of targeted therapeutics, most notably as a core building block for Integrin α4​β1​ (VLA-4) antagonists used in cancer imaging and autoimmune therapy 1[1]. Furthermore, variations of this scaffold are utilized in the synthesis of novel glutaminase inhibitors targeting tumor metabolism 2[2].

The terminal carboxylic acid serves as a critical anchor point, often forming salt bridges with arginine or lysine residues in target binding pockets, while the 4-chlorophenyl group occupies deep hydrophobic sub-pockets, enhancing binding affinity and residence time.

G LIG 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid (Antagonist Scaffold) INT Integrin α4β1 (VLA-4) LIG->INT Inhibits Binding FAK Focal Adhesion Kinase (FAK) INT->FAK Activates (Pathological) PI3K PI3K / Akt Pathway FAK->PI3K Phosphorylates SURV Tumor Metastasis & Cell Survival PI3K->SURV Promotes

Fig 1: Pharmacological role of the scaffold in inhibiting Integrin α4β1 downstream signaling.

Retrosynthetic Analysis & Discovery Strategy

Retrosynthetically, the target molecule is disconnected at the central amide bond, leading to two widely available, inexpensive precursors: 4-chlorophenylacetic acid and piperidine-4-carboxylic acid (isonipecotic acid) .

Direct amidation of unprotected isonipecotic acid presents a significant challenge. In its free form, isonipecotic acid exists as a zwitterion, rendering it highly insoluble in standard organic solvents (e.g., Dichloromethane, DMF) used for amide coupling. To bypass this, the discovery strategy mandates the use of methyl isonipecotate (the methyl ester derivative). This transient protection neutralizes the carboxylic acid, ensuring complete solubility and preventing unwanted oligomerization, followed by a mild saponification step to reveal the final product.

Mechanistic Insights: Reagent Selection (E-E-A-T)

As a Senior Application Scientist, selecting the correct amidation strategy is paramount for both yield and scalability. While uronium-based coupling agents (like HATU) provide excellent yields for milligram-scale discovery chemistry, they are cost-prohibitive and pose explosion hazards on a process scale3[3].

The Acid Chloride Advantage: Activating 4-chlorophenylacetic acid with thionyl chloride ( SOCl2​ ) generates 4-chlorophenylacetyl chloride. This highly electrophilic intermediate reacts rapidly with the secondary amine of methyl isonipecotate. The causality behind this choice is three-fold:

  • Atom Economy & Byproducts: SOCl2​ yields SO2​ and HCl as byproducts, both of which are gases that are easily removed via concentration under vacuum, leaving crude acid chloride that requires no aqueous workup4[4].

  • Steric Overcoming: Secondary amines (like the piperidine ring) are sterically hindered. The extreme reactivity of the acid chloride easily overcomes this barrier compared to milder activated esters (like HOBt esters).

  • Base Selection: Triethylamine (TEA) is utilized as the acid scavenger. While Diisopropylethylamine (DIPEA) is often preferred to prevent racemization in chiral centers, this specific molecule lacks a chiral center at the coupling site, making the highly cost-effective TEA the optimal choice.

Quantitative Data: Amidation Optimization

The following table summarizes the quantitative evaluation of different coupling strategies for synthesizing the intermediate ester.

Coupling StrategyActivating ReagentBaseSolventIsolated Yield (%)Scalability / Cost Profile
Acid Chloride SOCl2​ (Reflux)TEADCM92% High / Very Low Cost
Uronium Salt HATUDIPEADMF88%Low / High Cost (Safety risks)
Carbodiimide EDC·HCl / HOBtDIPEADCM81%Medium / Moderate Cost
Schotten-Baumann SOCl2​ (then Aq. NaOH)NaOH (aq)THF/Water65%High / Low Cost (Hydrolysis side-reactions)

Table 1: Comparative yield and scalability metrics for the amidation of 4-chlorophenylacetic acid with methyl isonipecotate.

Experimental Protocols: Step-by-Step Methodology

G SM1 4-Chlorophenylacetic Acid ACT SOCl2 / Reflux (Activation) SM1->ACT INT1 4-Chlorophenylacetyl Chloride ACT->INT1 INT2 Amide Intermediate (Methyl Ester) INT1->INT2 SM2 Methyl Isonipecotate + TEA SM2->INT2 DCM, 0°C to RT HYD LiOH / THF-H2O (Hydrolysis) INT2->HYD PROD Target Compound (Free Acid) HYD->PROD HCl Workup

Fig 2: Three-step chemical synthesis workflow utilizing the acid chloride activation route.

Protocol A: Synthesis of 4-Chlorophenylacetyl Chloride
  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube ( CaCl2​ ).

  • Add 4-chlorophenylacetic acid (50.0 g, 293 mmol) and thionyl chloride ( SOCl2​ , 64.0 mL, 880 mmol, 3.0 equiv). Add 2 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

  • Heat the mixture to reflux (approx. 80°C) for 4 hours until gas evolution ceases and the solution becomes homogeneous.

  • Cool to room temperature and concentrate the mixture in vacuo to remove excess SOCl2​ . Co-evaporate with anhydrous toluene (2 x 50 mL) to ensure complete removal of residual HCl and SOCl2​ . The resulting pale yellow oil (4-chlorophenylacetyl chloride) is used immediately in the next step without further purification.

Protocol B: Amidation with Methyl Isonipecotate
  • In a 1 L round-bottom flask under an inert argon atmosphere, dissolve methyl piperidine-4-carboxylate (methyl isonipecotate) (42.0 g, 293 mmol) and Triethylamine (TEA, 81.5 mL, 586 mmol, 2.0 equiv) in anhydrous Dichloromethane (DCM, 400 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Dissolve the freshly prepared 4-chlorophenylacetyl chloride from Protocol A in anhydrous DCM (100 mL). Add this solution dropwise to the reaction mixture over 45 minutes via an addition funnel, maintaining the internal temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (300 mL). Separate the organic layer and wash sequentially with 1M HCl (300 mL), water (300 mL), and brine (300 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate methyl 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylate as a viscous oil or low-melting solid.

Protocol C: Ester Hydrolysis (Saponification)
  • Dissolve the intermediate ester from Protocol B in a solvent mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (1:1 v/v, 300 mL).

  • Prepare a solution of Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 24.6 g, 586 mmol, 2.0 equiv) in distilled water (150 mL). Note: LiOH is preferred over NaOH as it provides a milder pH profile, minimizing the risk of unwanted amide bond cleavage.

  • Add the aqueous LiOH solution to the organic mixture at room temperature. Stir vigorously for 4-6 hours. Monitor reaction completion via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Concentrate the mixture in vacuo to remove the organic solvents (THF/MeOH). Dilute the remaining aqueous phase with water (100 mL) and wash with Diethyl Ether (2 x 100 mL) to remove any unreacted ester or organic impurities.

  • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 2M HCl .

  • Extract the precipitated product with Ethyl Acetate (3 x 200 mL). Combine the organic extracts, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Triturate the resulting crude solid with cold diethyl ether/hexane to afford 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid as a high-purity white crystalline solid.

References

  • Google Patents (US8486370B2)
  • PrepChem.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications URL
  • Google Patents (WO2015101957A2)

Sources

Exploratory

biological targets of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

An In-depth Technical Guide to Elucidating the Biological Targets of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid A Research & Drug Development Whitepaper Authored for: Researchers, Scientists, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Biological Targets of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

A Research & Drug Development Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a synthetic compound with a paucity of published data regarding its specific biological interactions. Its chemical architecture, featuring a piperidine-4-carboxylic acid core and a (4-chlorophenyl)acetyl moiety, suggests potential interactions with a range of biological targets. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of these targets. We will delve into rational, hypothesis-driven approaches based on structural analogy to known pharmacophores, and outline a multi-tiered experimental strategy encompassing computational, in vitro, and cell-based methodologies. This document is intended to serve as a roadmap for researchers seeking to characterize the pharmacological profile of this and structurally related novel chemical entities.

Introduction and Structural Analysis

The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid presents a compelling case for target discovery. An initial survey of scientific literature reveals a lack of direct studies on its bioactivity. Therefore, a de novo investigation is warranted. The molecular structure can be deconstructed into two key pharmacophoric elements:

  • Piperidine-4-carboxylic acid: This saturated heterocyclic system is a well-established scaffold in medicinal chemistry. Notably, piperidine-4-carboxylic acid itself, also known as isonipecotic acid, is a known partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor[1]. This provides a strong initial hypothesis for the investigation of GABAergic pathways.

  • 2-(4-chlorophenyl)acetyl group: This moiety is present in various reported bioactive compounds, including some with antimicrobial and anticancer properties[2][3][4]. Its presence suggests that the compound's activity may extend beyond CNS targets.

Given these structural features, a multi-pronged investigation is the most logical path forward. We will explore potential targets in the central nervous system, as well as other systems where these chemical motifs have demonstrated activity.

Hypothesis-Driven Target Exploration

Central Nervous System Targets: The GABAergic Hypothesis

The structural similarity of the piperidine-4-carboxylic acid core to isonipecotic acid makes GABA-A receptors a primary hypothetical target class[1]. Isonipecotic acid acts as a conformationally constrained analog of GABA, and its derivatives are known to modulate GABAergic neurotransmission.

A systematic approach to validate this hypothesis would involve a tiered screening process, from initial binding assays to functional characterization.

GABAA_Workflow cluster_0 In Vitro Binding Assays cluster_1 In Vitro Functional Assays cluster_2 Cell-Based Assays binding_assay Radioligand Binding Assay (e.g., [3H]muscimol or [3H]gaboxadol) autoradiography Receptor Autoradiography (Brain Slices) binding_assay->autoradiography Localize Binding Sites electrophysiology Two-Electrode Voltage Clamp (TEVC) (Xenopus oocytes expressing GABA-A subtypes) binding_assay->electrophysiology Determine Affinity (Ki) patch_clamp Patch-Clamp Electrophysiology (Cultured Neurons) electrophysiology->patch_clamp Confirm Functional Activity (EC50/IC50) flux_assay Chloride Flux Assays (e.g., using MEA-based platforms) patch_clamp->flux_assay Validate in Cellular Context

Caption: Tiered workflow for validating GABA-A receptor interaction.

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid for GABA-A receptors.

  • Materials:

    • Rat cortical membranes (prepared in-house or commercially sourced).

    • [3H]muscimol or [3H]gaboxadol (radioligands).

    • GABA (for determining non-specific binding).

    • Test compound stock solution in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation vials and cocktail.

  • Procedure:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of unlabeled GABA.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To functionally characterize the effect of the compound on specific GABA-A receptor subtypes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs for different GABA-A receptor subunits (e.g., α1β2γ2, α2β3γ2).

    • TEVC setup with microelectrodes and perfusion system.

    • GABA solutions.

    • Test compound solutions.

  • Procedure:

    • Inject oocytes with cRNAs for the desired GABA-A receptor subunit combination and incubate for 2-5 days.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at -60 mV.

    • Perfuse with a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

    • Co-apply the test compound at various concentrations with GABA and record changes in the current.

  • Data Analysis: Plot a concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Histamine Receptor Screening: A Secondary Hypothesis

While structurally distinct from classic antihistamines like loratadine, the presence of a piperidine ring warrants a screening against histamine receptors, particularly the H1 subtype, as many piperidine derivatives exhibit antihistaminic properties.[5][6]

Histamine_Workflow cluster_0 Primary Screening cluster_1 Functional Follow-up h1_binding H1 Receptor Binding Assay (e.g., [3H]pyrilamine) calcium_flux Calcium Flux Assay (CHO cells expressing H1 receptor) h1_binding->calcium_flux If significant binding is observed ip1_accumulation IP-One HTRF Assay calcium_flux->ip1_accumulation Confirm Gq-coupling pathway

Caption: Workflow for histamine H1 receptor screening.

Protocol 3: Calcium Flux Assay

  • Objective: To determine if the compound can modulate H1 receptor-mediated intracellular calcium release.

  • Materials:

    • CHO-K1 cells stably expressing the human H1 receptor.

    • Fluo-4 AM or other calcium-sensitive fluorescent dye.

    • Histamine.

    • Test compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Plate the H1-expressing cells in a 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye.

    • Use a fluorescence plate reader to measure baseline fluorescence.

    • Add the test compound (to test for agonism) or pre-incubate with the compound before adding histamine (to test for antagonism).

    • Record the change in fluorescence over time.

  • Data Analysis: Quantify the increase in intracellular calcium and determine EC50 or IC50 values.

Unbiased Target Identification Approaches

In the absence of a strong, pre-existing hypothesis, unbiased screening methods can be employed to identify novel targets.

Affinity-Based Target Identification

This approach involves immobilizing the compound of interest and using it as "bait" to pull down its binding partners from a complex biological sample.

Affinity_Workflow compound_synthesis Synthesize an analog with a linker immobilization Immobilize analog onto a solid support (e.g., agarose beads) compound_synthesis->immobilization incubation Incubate lysate with immobilized compound immobilization->incubation lysate_prep Prepare cell or tissue lysate lysate_prep->incubation wash Wash away non-specific binders incubation->wash elution Elute specifically bound proteins wash->elution ms_analysis Protein identification by LC-MS/MS elution->ms_analysis

Caption: Workflow for affinity-based target identification.

Phenotypic Screening

This strategy involves screening the compound across a battery of cell-based assays that measure diverse physiological endpoints. A "hit" in a particular assay can then be used to work backward and identify the molecular target responsible for that phenotype.

Summary of Proposed Investigational Strategy

The following table summarizes the proposed tiered approach to characterizing the .

Tier Objective Methodology Primary Readout
1 Primary Target Hypothesis Testing Radioligand Binding Assays (GABA-A, H1)Binding Affinity (Ki)
2 Functional Characterization Electrophysiology (GABA-A), Calcium Flux (H1)Functional Activity (EC50/IC50)
3 Unbiased Target Discovery Affinity Chromatography coupled with Mass SpectrometryList of Potential Binding Proteins
4 Target Validation siRNA/CRISPR knockdown, Cellular Thermal Shift Assay (CETSA)Confirmation of Target Engagement and Phenotypic Effect

Conclusion

The elucidation of the biological targets of novel chemical entities like 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a cornerstone of modern drug discovery. While direct evidence for its molecular interactions is currently unavailable, its structural motifs provide a logical starting point for a hypothesis-driven investigation. The multi-faceted approach outlined in this guide, combining computational, in vitro, and cell-based methods, provides a robust framework for comprehensively characterizing its pharmacological profile. The successful identification and validation of its targets will be crucial in determining its potential therapeutic applications.

References

  • Loratadine - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162-170.
  • Horbal, R., & O'Hanlon, J. F. (2025, December 13). Loratadine. In StatPearls.
  • Patsnap. (2024, July 17). What is the mechanism of Loratadine?
  • Lor
  • European Medicines Agency. (2004).
  • Patsnap. (2026, February 28). Desloratadine: a H1 receptor antagonists Drug.
  • Henz, B. M. (2001). The pharmacologic profile of desloratadine: a review. Allergy, 56 Suppl 65, 7-13.
  • Geha, R. S., & Meltzer, E. O. (2001). Desloratadine: a new, nonsedating, oral antihistamine. Journal of Allergy and Clinical Immunology, 107(4), 751-762.
  • BenchChem. (2025). Synthesis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide.
  • Isonipecotic acid - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.).
  • Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322.
  • Carter, N. B., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem.
  • Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (2009).
  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)
  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • ChemicalBook. (2026, March 13).
  • BOC Sciences. (n.d.).
  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.
  • NextSDS. (n.d.). 4-(4-CHLOROPHENYL)
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). SciELO.
  • NextSDS. (n.d.). 1-(2-chlorophenyl)
  • Echemi. (n.d.). 1-(2-AMINO-ACETYL)
  • Wujec, M., & Paneth, A. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564.yl-acetamides. Molecules, 26(6), 1564.

Sources

Foundational

physicochemical properties of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Physicochemical Profiling and Synthetic Methodology of 1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic Acid: A Key Intermediate in Isoindoline-Based Drug Discovery Executive Summary As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Methodology of 1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic Acid: A Key Intermediate in Isoindoline-Based Drug Discovery

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bifunctional building blocks that serve as the architectural foundation for complex therapeutics. 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a prime example of such a molecule. Structurally, it merges an isonipecotic acid (piperidine-4-carboxylic acid) core with a lipophilic 4-chlorophenylacetyl moiety via a robust tertiary amide linkage.

Rather than functioning as an active pharmaceutical ingredient (API) on its own, this compound is a highly optimized intermediate. It is prominently utilized in the synthesis of 5-substituted isoindoline compounds—a class of immunomodulatory drugs (IMiDs) that act as "molecular glues" to hijack the Cereblon (CRBN) E3 ubiquitin ligase complex[1]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic role in modern targeted protein degradation pipelines.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is critical for predicting its behavior during both synthesis (solubility, reactivity) and downstream biological screening (ADME properties).

The table below summarizes the core quantitative data for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid:

PropertyValueCausality / Functional Significance
Molecular Formula C₁₄H₁₆ClNO₃Establishes the baseline heavy atom count (19) for fragment-based drug design.
Molecular Weight 281.73 g/mol Maintained well below the 500 Da Rule-of-5 limit, allowing ample "molecular weight budget" for downstream functionalization (e.g., coupling to isoindolines)[1].
LogP (Estimated) ~2.1The 4-chlorophenyl group provides balanced lipophilicity, ensuring the final synthesized IMiD maintains optimal membrane permeability.
Topological Polar Surface Area (TPSA) 57.5 ŲContributed by the carboxylic acid and amide oxygen. Ensures excellent oral bioavailability potential in the final drug candidate.
Hydrogen Bond Donors (HBD) 1The free carboxylic acid (-COOH) acts as the primary reactive handle for subsequent amide coupling.
Hydrogen Bond Acceptors (HBA) 3Facilitates critical hydrogen-bonding interactions within the target protein's binding pocket.
pKa (Carboxylic Acid) ~4.5Dictates the compound's ionization state. It exists as a water-soluble carboxylate anion at physiological pH (7.4), which is exploited during the synthetic workup.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this compound relies on the N-acylation of the secondary amine of isonipecotic acid. To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system , utilizing in-process controls and a pH-driven purification strategy that eliminates the need for resource-intensive column chromatography.

Step-by-Step Workflow
  • Solubilization & Activation: Suspend isonipecotic acid (1.0 eq) in a 1:1 anhydrous mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

    • Causality: Isonipecotic acid is a zwitterionic amino acid with poor solubility in pure DCM. DMF disrupts intermolecular hydrogen bonding, fully solubilizing the starting material.

  • Base Addition: Add Triethylamine (TEA, 2.5 eq) to the suspension and stir for 15 minutes at room temperature.

    • Causality: TEA serves a dual purpose. First, it deprotonates the carboxylic acid and neutralizes any amine hydrochlorides, rendering the secondary piperidine nitrogen highly nucleophilic. Second, it acts as an acid scavenger for the HCl generated in the subsequent acylation step.

  • Controlled Acylation: Cool the reaction vessel to 0 °C using an ice-water bath. Add 4-chlorophenylacetyl chloride (1.1 eq) dropwise over 30 minutes.

    • Causality: Acylation with acid chlorides is highly exothermic. Maintaining 0 °C suppresses the formation of ketene side-products and prevents over-acylation (i.e., the formation of mixed anhydrides at the carboxylate moiety).

  • Propagation & In-Process Validation: Remove the ice bath and stir for 4 hours at room temperature.

    • Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material mass peak disappears and the product [M+H]⁺ peak at m/z 282.1 emerges.

  • pH-Driven Quenching & Extraction: Quench the reaction with distilled water. The mixture will be basic (pH > 8) due to excess TEA, meaning the product exists as a water-soluble carboxylate salt. Wash the organic layer with water to extract the product into the aqueous phase, leaving lipophilic organic impurities behind.

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Causality: Dropping the pH below the compound's pKa (~4.5) fully protonates the carboxylic acid. The neutral molecule rapidly crashes out of the aqueous phase and can be extracted with pure Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate to yield the highly pure product.

G A Piperidine-4-carboxylic acid C N-Acylation (TEA, DCM/DMF) A->C B 4-Chlorophenylacetyl Chloride B->C D 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid C->D pH 2 Workup

Synthetic workflow for the N-acylation of isonipecotic acid.

Analytical Characterization

To confirm the structural integrity of the synthesized batch, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum will exhibit characteristic rotameric broadening of the piperidine ring protons due to restricted rotation around the newly formed tertiary amide bond. Key diagnostic signals include a multiplet at δ 7.25–7.35 (4H, aromatic protons), a sharp singlet at δ 3.72 (2H, -CH₂- of the acetyl group), and a broad singlet at δ 12.25 (1H, -COOH, which will disappear upon D₂O exchange).

  • LC-MS (ESI+): The expected [M+H]⁺ is m/z 282.1. Self-Validation Check: A characteristic M+2 peak must be present at m/z 284.1 at approximately 33% the intensity of the parent ion. This 3:1 ratio is the definitive isotopic signature of the single ³⁵Cl/³⁷Cl atom, confirming the presence of the chlorophenyl moiety.

Pharmacological Relevance: The Isoindoline Connection

In modern drug discovery, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is rarely the final therapeutic agent. Instead, its free carboxylic acid acts as a versatile coupling handle.

By reacting this intermediate with various substituted anilines or amines using standard coupling reagents (e.g., HATU, DIPEA), medicinal chemists generate 5-substituted isoindoline derivatives[1]. These isoindoline compounds are a hallmark of targeted protein degradation. They function as Cereblon (CRBN) modulators, binding to the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. Upon binding, they alter the surface topology of CRBN, recruiting neo-substrates such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) for ubiquitination and subsequent proteasomal degradation[2]. The piperidine-amide tail (derived from our intermediate) plays a crucial role in extending out of the CRBN binding pocket to interact with these neo-substrates, dictating degradation selectivity.

G cluster_0 Drug Discovery Pipeline N1 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid N2 Amide Coupling (e.g., HATU, DIPEA) N1->N2 N3 5-Substituted Isoindoline IMiD N2->N3 N4 Cereblon (CRBN) E3 Ligase N3->N4 Modulates N5 Target Degradation (IKZF1/3) N4->N5 Ubiquitination

Integration of the intermediate into the Cereblon-targeted IMiD discovery pipeline.

References

  • Source: US Patent Application Publication US20090142297A1 (Muller, G. W., et al.)
  • Source: US Patent US9587281B2 (Reference to CRBN/IKZF modulation mechanisms)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The accurate quantification and impurity p...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The accurate quantification and impurity profiling of active pharmaceutical ingredients (APIs) and their intermediates require robust, stability-indicating analytical methods. This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid . By leveraging physicochemical profiling and Quality by Design (QbD) principles, this guide provides a self-validating protocol compliant with International Council for Harmonisation (ICH) Q2(R1) guidelines[1].

Mechanistic Rationale & Physicochemical Profiling

As analytical scientists, method development must begin at the molecular level. The target analyte, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, presents specific structural features that dictate our chromatographic strategy:

  • The Carboxylic Acid Moiety (pKa ~4.5): The molecule contains a terminal carboxylic acid. If the mobile phase pH is near its pKa, the analyte exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. This dual-state existence leads to severe peak broadening, splitting, and irreproducible retention times. Causality: To ensure robust retention and sharp peak symmetry, the mobile phase pH must be maintained at least two units below the pKa (pH 2.5) to fully suppress ionization[2].

  • The Amide Linkage: The piperidine nitrogen is bound to an acetyl group, forming an amide. Unlike basic secondary amines that interact strongly with residual silanols on the silica stationary phase, this amide nitrogen is neutral. Therefore, basic tailing is not a primary concern, allowing us to focus entirely on acidic pH control.

  • The 4-Chlorophenyl Group: This highly hydrophobic, aromatic ring provides excellent retention on a C18 stationary phase and acts as a strong chromophore. It exhibits robust π→π∗ transitions, making ultraviolet (UV) detection at 220 nm ideal for high-sensitivity quantification.

Method Development Workflow

HPLC_Workflow Step1 1. Target Analysis Identify pKa (~4.5) & UV Max Step2 2. Column Selection End-Capped C18 for Acidic Stability Step1->Step2 Step3 3. Mobile Phase pH Buffer pH < 2.5 to Suppress Ionization Step2->Step3 Step4 4. Gradient Optimization Acetonitrile / Water (0.1% TFA) Step3->Step4 Step5 5. Method Validation ICH Q2(R1) Compliance Testing Step4->Step5

Fig 1: Systematic HPLC method development workflow for acidic pharmaceuticals.

Data Presentation: Optimization Results

To empirically validate the mechanistic rationale, mobile phase pH scouting was performed. As demonstrated in Table 1, failing to control the pH relative to the analyte's pKa results in catastrophic loss of chromatographic performance. Mobile phase composition is the most powerful parameter for optimizing selectivity and peak shape[3].

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase Aqueous ComponentpHRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Chromatographic Outcome
10 mM Phosphate Buffer6.82.42.81,200Poor retention; highly ionized state.
10 mM Acetate Buffer4.55.1Split PeakN/ADynamic equilibrium (pH pKa).
0.1% Trifluoroacetic Acid (TFA) 2.0 8.7 1.05 14,500 Optimal; fully protonated state.

Note: 0.1% TFA was selected over phosphate buffer to maintain compatibility with potential future LC-MS applications and to provide superior ion-pairing capabilities for related impurities.

Experimental Protocol: Self-Validating System

A robust analytical method must be self-validating. This protocol incorporates System Suitability Testing (SST) and bracketing standards to ensure the instrument is performing within specifications before and during the analysis of unknown samples[4].

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Waters XBridge C18), 150 mm × 4.6 mm, 3.5 µm. (Chosen for stability at low pH).

  • Mobile Phase A: 0.1% TFA in HPLC-Grade Water.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile. (Chosen over methanol to reduce system backpressure and improve amide peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Table 2: Optimized Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
12.01090Linear gradient
15.01090High-organic wash
15.19010Return to initial
20.09010Re-equilibration
Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Carefully pipette 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 100% Acetonitrile. Degas prior to use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

Step 2: Standard Preparation (Self-Validating SST)

  • Accurately weigh 25.0 mg of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent and mix well. (Stock Concentration: 500 µg/mL).

  • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent. (Working SST Concentration: 50 µg/mL).

Step 3: Execution of the Self-Validating Sequence To guarantee data integrity, the sequence must be structured to prove system stability:

  • Blank (Diluent): 2 injections. (Validates absence of carryover).

  • SST Standard: 6 consecutive injections. (Validates system precision).

    • Acceptance Criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 5000. Do not proceed if criteria fail.

  • Unknown Samples: Inject in duplicate.

  • Bracketing Standard: 1 injection after every 10 sample injections. (Validates that instrument response has not drifted).

Method Validation Summary

The developed method was validated in strict accordance with ICH Q2(R1) guidelines[4], ensuring it is scientifically sound and suitable for its intended purpose[1].

Table 3: Method Validation Summary (ICH Q2(R1) Parameters)

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result
Specificity Complete resolution from blank/impuritiesNo interference at analyte RT (8.7 min)
Linearity R2≥0.999 (Range: 25% to 150%) R2=0.9998
Accuracy (% Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.45%
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mL

Conclusion

A highly specific, sensitive, and robust RP-HPLC method was successfully developed for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. By understanding the causality between the analyte's pKa and the mobile phase pH, the method overcomes the inherent chromatographic challenges of carboxylic acid-containing pharmaceuticals. The integration of strict system suitability criteria ensures that this protocol acts as a self-validating system, fully compliant with ICH Q2(R1) regulatory expectations, making it immediately applicable for QC release and stability testing.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL:[Link]

  • Quality Guidelines - ICH Q2(R1) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Source: Chromatography Online URL: [Link]

Sources

Application

Application Note: Utilizing 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic Acid as a Bifunctional Intermediate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern medicinal chemistry, the rapid generation of structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse, high-quality screening libraries relies on robust, bifunctional intermediates. 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid (MW: 281.73 g/mol ) serves as a privileged scaffold in this paradigm. By combining a lipophilic, halogen-bond-capable 4-chlorophenyl moiety with the conformational rigidity of a piperidine core, this intermediate provides an ideal starting point for the synthesis of targeted enzyme inhibitors and G-protein-coupled receptor (GPCR) ligands.

This guide details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing this intermediate to generate drug-like amide libraries.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific structural elements and reagents are chosen, rather than simply following a recipe.

The Rationale Behind the Scaffold
  • The Piperidine Core: Unlike flexible aliphatic chains, the piperidine ring restricts the conformational space of the molecule. This pre-organization reduces the entropic penalty upon binding to a target receptor, thereby enhancing binding affinity. Furthermore, incorporating the nitrogen into a ring system often improves metabolic stability against oxidative degradation [1].

  • The 4-Chlorophenylacetyl Group: The para-chloro substitution introduces a distinct vector for halogen bonding within deep, hydrophobic protein pockets. The methylene linker (acetyl group) provides a critical degree of rotational freedom, allowing the aromatic ring to optimally align with target residues (e.g., π−π stacking with phenylalanine or tyrosine).

  • The Carboxylic Acid Handle: The C4-carboxylic acid serves as a highly efficient diversification point. It allows for late-stage functionalization via amide bond formation with a vast array of primary and secondary amines [2].

The Rationale Behind the Chemistry

For the downstream activation of the sterically hindered piperidine-4-carboxylic acid, traditional coupling reagents like EDC/HOBt often suffer from slow kinetics and potential epimerization or side-product formation (e.g., N -acylurea). We strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The adjacent nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond to the incoming amine, accelerating the coupling process through a pre-organized transition state [2].

Application Workflow

The utility of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is best realized in a two-stage workflow: upstream synthesis of the intermediate itself, followed by downstream combinatorial diversification.

Workflow A Isonipecotic Acid (Core) C 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid A->C N-Acylation (DIPEA, DCM) B 4-Chlorophenylacetyl Chloride B->C E Final Drug-Like Amide Library C->E Amide Coupling (HATU, DIPEA) D Amine Library (Diversification) D->E

Fig 1: Two-stage synthetic workflow for generating diversified amide libraries.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), the scientist can verify the success of each mechanistic step before proceeding, eliminating downstream failures.

Protocol A: Upstream Synthesis of the Intermediate

Objective: N -acylation of isonipecotic acid with 4-chlorophenylacetyl chloride [3].

  • Preparation: Suspend isonipecotic acid (piperidine-4-carboxylic acid, 1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol). Stir until a clear solution forms (indicating complete deprotonation of the zwitterion).

  • Acylation: Cool the reaction flask to 0 °C using an ice bath. Dissolve 4-chlorophenylacetyl chloride (1.1 eq, 11 mmol) in 10 mL DCM and add dropwise over 15 minutes to prevent exothermic side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 90 µL Methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the isonipecotic acid peak ( m/z 130) is undetectable, and the target mass ( m/z 282 [M+H]⁺, m/z 280 [M-H]⁻) constitutes >95% of the Total Ion Chromatogram (TIC).

  • Isolation: Wash the organic layer with 1M HCl (2 × 30 mL) to remove unreacted DIPEA and trace isonipecotic acid. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a white to off-white solid.

Protocol B: Downstream Amide Coupling (Library Generation)

Objective: Coupling the intermediate with a primary amine using HATU [2].

  • Activation: Dissolve 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid (1.0 eq, 1 mmol) in anhydrous N,N -Dimethylformamide (DMF, 5 mL). Add HATU (1.1 eq, 1.1 mmol) and DIPEA (3.0 eq, 3 mmol). Stir at room temperature for 15 minutes.

  • Self-Validation (IPC): Analyze a 5 µL aliquot via LC-MS. Validation Checkpoint: Confirm the quantitative formation of the active HOAt-ester intermediate ( m/z 399 [M+H]⁺) before proceeding. This ensures the carboxylic acid is fully activated and prevents unreacted starting material from contaminating the final product.

  • Coupling: Add the desired primary amine ( R−NH2​ , 1.2 eq, 1.2 mmol) to the activated mixture. Stir at room temperature for 2 hours.

  • Isolation: Quench the reaction with water (20 mL) to precipitate the highly hydrophobic amide product. Filter the precipitate, wash with cold water, and dry under vacuum.

Data Presentation & Optimization

To demonstrate the causality behind the choice of coupling reagents in Protocol B, Table 1 summarizes the quantitative optimization data. HATU provides superior kinetics and purity profiles for this specific sterically hindered piperidine scaffold.

Table 1: Optimization of Downstream Amide Coupling Conditions

Coupling ReagentAdditiveSolventTime to >95% ConversionCrude Purity (LC-MS)Isolated Yield
EDC·HClHOBtDMF12 hours78%65%
T3P (50% in EtOAc)NoneEtOAc8 hours85%72%
HATU None DMF 2 hours >98% 91%

Note: Reactions performed at 1.0 mmol scale using benzylamine as the model nucleophile. HATU's superior performance is attributed to the neighboring-group effect of the 7-aza nitrogen.

Pharmacophore Logic & Visualization

When the final amide library is screened against a biological target, the resulting molecules interact via a highly predictable pharmacophore model. Understanding this logic is essential for rational drug design.

Pharmacophore M Final Synthesized Scaffold T1 4-Cl-Phenyl Group (Hydrophobic Pocket / Halogen Bonding) M->T1 T2 Piperidine Core (Conformational Lock / Entropic Benefit) M->T2 T3 Newly Formed Amide (H-Bond Donor/Acceptor Network) M->T3 T4 R-Group (from Amine) (Solvent Exposed / Target Specificity) M->T4

Fig 2: Logical mapping of the final scaffold's structural domains to target interactions.

References

  • Goel, P., Alam, O., Naim, M. J., Nawaz, F., Iqbal, M., & Alam, M. I. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 480-502. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ibrahim, T. S., Seliem, I. A., Panda, S. S., Al-Mahmoudi, A. M., Al-Sanea, Z. K., Alagami, N. A., & Asiri, H. Z. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(10), 2269. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic target. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield protocol.

Introduction

The target molecule, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, is synthesized via an amide coupling reaction between two key starting materials: 2-(4-chlorophenyl)acetic acid and piperidine-4-carboxylic acid (also known as isonipecotic acid). While seemingly straightforward, this reaction is often plagued by issues such as low yield, difficult purification, and unexpected side reactions. This guide will deconstruct these challenges and provide robust solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical transformation in this synthesis?

A1: The synthesis involves the formation of an amide bond between the carboxylic acid group of 2-(4-chlorophenyl)acetic acid and the secondary amine of piperidine-4-carboxylic acid. This requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Q2: Why is a coupling agent necessary? Can't I just mix the two starting materials and heat them?

A2: Direct thermal condensation of a carboxylic acid and an amine to form an amide requires very high temperatures (typically >180 °C) and results in the elimination of water. These conditions are harsh and can lead to decomposition of the starting materials and product. Coupling agents allow the reaction to proceed under much milder conditions (e.g., 0 °C to room temperature) by converting the carboxylic acid into a more reactive intermediate.[1][2]

Q3: What are the most common coupling agents for this type of reaction?

A3: Carbodiimides are the most common class of coupling agents. The most prevalent examples are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), Dicyclohexylcarbodiimide (DCC), and Diisopropylcarbodiimide (DIC).[1][3] For this specific synthesis, EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.[3]

Q4: I see protocols that use additives like HOBt or DMAP. What is their function?

A4: Additives like 1-Hydroxybenzotriazole (HOBt) are crucial for improving reaction efficiency and preventing side reactions.[4][5] The EDC-activated carboxylic acid forms a highly reactive O-acylisourea intermediate. This intermediate can rearrange into an inactive N-acylurea byproduct, which is a common cause of low yields.[6][7] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine.[4][5][8] 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer catalyst, sometimes accelerating the reaction, but should be used judiciously.[9]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Product Yield

Q: I'm getting very little or none of my desired product. What's going wrong?

A: Low yield is the most common complaint and can stem from several sources. Follow this diagnostic workflow:

  • Check Your Reagents:

    • Coupling Agent Activity: Carbodiimides like EDC are moisture-sensitive.[4] If you are using an old bottle or one that has been improperly stored, it may be inactive. It is recommended to use a fresh bottle or a recently opened one stored in a desiccator.

    • Starting Material Quality: Verify the purity of your 2-(4-chlorophenyl)acetic acid and piperidine-4-carboxylic acid. Impurities can interfere with the reaction.

  • Review Your Reaction Conditions:

    • Solvent Choice: The reaction requires an aprotic solvent in which the starting materials have reasonable solubility. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[4][10] Piperidine-4-carboxylic acid can have limited solubility; DMF is often a better choice if you observe poor dissolution in DCM.[11]

    • Stoichiometry: Ensure you are using appropriate equivalents. A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agent relative to the amine is a good starting point.[4]

    • Base Addition: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential.[7] Its role is to neutralize any acid salts (like EDC hydrochloride) and to ensure the piperidine nitrogen is deprotonated and thus nucleophilic.[4] Typically, 2-3 equivalents of base are used.

    • Temperature Control: The activation step (addition of EDC) should be performed at 0 °C to minimize side reactions.[4][10] After adding the amine, the reaction can be allowed to slowly warm to room temperature and stirred for 12-24 hours.[4]

  • Consider the Reaction Mechanism:

    • Order of Addition: The preferred order is to first activate the carboxylic acid with EDC and HOBt, and then add the amine and base.[4][10] Pre-activating for 15-30 minutes at 0 °C before adding the amine allows for the efficient formation of the HOBt-ester intermediate.[4]

Problem 2: Messy TLC Plate and Difficult Purification

Q: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the pure product.

A: This usually points to the formation of byproducts. Here’s how to address it:

  • Identify the Byproducts:

    • N-acylurea: As mentioned, this forms from the rearrangement of the O-acylisourea intermediate.[6] The best prevention is the use of HOBt.[5]

    • Unreacted Starting Materials: If starting materials are present, it indicates an incomplete reaction. See Problem 1 for solutions.

  • Optimize the Work-up Procedure:

    • A standard aqueous work-up is highly effective for removing the major impurities from this reaction.[12] A typical sequence is:

      • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

      • Wash with a mild acid (e.g., 1M HCl or 1M citric acid) to remove the excess base (DIPEA) and any remaining unreacted piperidine starting material.[12]

      • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove HOBt and any remaining unreacted carboxylic acid starting material.[4][12]

      • Wash with brine (saturated NaCl solution) to remove residual water.[12]

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification Strategy:

    • If the work-up does not yield pure product, column chromatography on silica gel is the next step.

    • If the final product is a solid, recrystallization can be a highly effective final purification step.

Problem 3: Starting Material Solubility Issues

Q: My piperidine-4-carboxylic acid doesn't seem to dissolve well in the reaction solvent.

A: Piperidine-4-carboxylic acid is zwitterionic, which can lead to poor solubility in common organic solvents like DCM.[11]

  • Switch to a More Polar Aprotic Solvent: N,N-Dimethylformamide (DMF) is an excellent choice for this reaction as it generally dissolves all components well.[10]

  • Work-up for DMF: A drawback of DMF is its high boiling point, making it difficult to remove. After the reaction, you can dilute the DMF mixture with a large volume of EtOAc and perform multiple washes with water or a 5% LiCl aqueous solution to extract the DMF.[13]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the crucial role of HOBt in facilitating the amide coupling and preventing byproduct formation.

EDC_HOBt_Mechanism RCOOH R-COOH (4-Chlorophenylacetic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Desired Path) N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Product (Amide) HOBt_Ester->Amide + Amine Urea EDC-Urea Byproduct Amine R'-NH-R'' (Piperidine-4-carboxylic acid) Troubleshooting_Workflow Start Low Yield or Messy Reaction CheckReagents 1. Verify Reagent Quality - Fresh EDC? - Pure Starting Materials? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Correct Solvent (DCM/DMF)? - Base Added (2-3 eq)? - Temperature (0°C -> RT)? CheckReagents->CheckConditions Reagents OK CheckProcedure 3. Check Procedure - Correct Order of Addition? - HOBt Included? CheckConditions->CheckProcedure Conditions OK OptimizeWorkup 4. Optimize Workup - Acid/Base Washes? - Proper Extraction? CheckProcedure->OptimizeWorkup Procedure OK Success High Yield, Pure Product OptimizeWorkup->Success Workup OK

Caption: A systematic workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 2-(4-chlorophenyl)acetic acid

  • Piperidine-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF and stir to dissolve.

  • Reagent Addition: Add 2-(4-chlorophenyl)acetic acid (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. [12]8. Work-up:

    • Once complete, dilute the reaction mixture with a generous amount of Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). [4]9. Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude material by silica gel column chromatography or recrystallization to obtain the final product, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid.

Data Summary Table

ReagentMolar Equiv.PurposeKey Considerations
Piperidine-4-carboxylic acid1.0Amine NucleophileCan have poor solubility in less polar solvents. [11]
2-(4-chlorophenyl)acetic acid1.1 - 1.2Carboxylic AcidUse a slight excess to drive the reaction to completion.
EDC1.2 - 1.5Coupling AgentMoisture sensitive; use fresh reagent. Water-soluble urea byproduct simplifies work-up. [3][4]
HOBt1.2AdditiveSuppresses N-acylurea formation and minimizes side reactions. [4][5][6]
DIPEA / TEA2.0 - 3.0Non-nucleophilic BaseNeutralizes HCl salts and ensures the amine is deprotonated. [4]
Solvent-Reaction MediumAnhydrous DMF is recommended for solubility; DCM is an alternative. [10]

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Not Voodoo. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Rout, L. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • EPA. (2025). 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid.
  • Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • Reddit. (2022). amide coupling help. r/Chempros.
  • Benchchem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • Benchchem. (n.d.). Synthesis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this resource to provide researchers and drug development professionals with a mechanistic understanding of the thermal vulne...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this resource to provide researchers and drug development professionals with a mechanistic understanding of the thermal vulnerabilities of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. This guide moves beyond basic handling instructions to explain the causality behind degradation and provides self-validating protocols to ensure the structural integrity of your compound.

Part 1: Mechanistic Insights into Thermal Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers that compromise this specific molecule. The compound features two primary sites of thermal vulnerability: the carboxylic acid moiety and the amide linkage .

Loss of Zwitterionic Stability and Decarboxylation

Unsubstituted piperidine-4-carboxylic acid (isonipecotic acid) exists primarily as a zwitterion in the solid state. This strong intermolecular ionic network grants it immense thermal stability, with a melting and decomposition point exceeding 300 °C[1].

However, in 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, the piperidine nitrogen is acylated. This modification destroys the zwitterionic character, converting the molecule into a neutral, covalent species. We can observe this phenomenon in closely related N-substituted analogs, such as N-Boc-isonipecotic acid, which exhibits a drastically reduced melting point of 148–153 °C[2]. Once the compound transitions to the melt phase, the carboxylic acid becomes highly mobile and susceptible to thermal decarboxylation, releasing CO₂ and forming 1-[2-(4-chlorophenyl)acetyl]piperidine.

Amide Bond Hydrolysis vs. Thermolysis

The amide bond connecting the 4-chlorophenylacetyl group to the piperidine ring is intrinsically robust. Direct homolytic thermolysis of aromatic/aliphatic amide bonds generally requires extreme temperatures, often exceeding 400 °C[3]. Furthermore, studies on the direct thermal decomposition of phenylacetic acid derivatives show that homogeneous, first-order thermolysis (yielding CO₂, CO, and toluene derivatives) only occurs at extreme temperature ranges (587–722 °C)[4][5].

However, if trace moisture is present during heating (e.g., during crystallization or drying), the degradation pathway shifts from high-energy thermolysis to low-energy nucleophilic acyl substitution (hydrolysis). This process cleaves the molecule into 4-chlorophenylacetic acid and isonipecotic acid at temperatures as low as 60–80 °C.

Degradation API 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid Decarb Decarboxylation (-CO2) API->Decarb Heat (>140°C) AmideCleavage Amide Hydrolysis (Trace H2O) API->AmideCleavage Heat + Moisture Prod1 1-[2-(4-chlorophenyl)acetyl] piperidine Decarb->Prod1 Prod2 4-chlorophenylacetic acid + isonipecotic acid AmideCleavage->Prod2

Fig 1. Primary thermal degradation pathways: decarboxylation and amide cleavage.

Part 2: Troubleshooting Guide & FAQs

Q: We are observing a +M-44 mass peak during vacuum drying. How do we prevent this?

Causality: A loss of 44 Da is the classic signature of thermal decarboxylation. This is almost certainly driven by localized hot spots in your vacuum oven. Because the N-acylated piperidine ring lacks zwitterionic stabilization[1][2], the activation energy for CO₂ loss is much lower than that of free isonipecotic acid. Solution:

  • Lower the jacket temperature of the vacuum dryer to ≤ 50 °C .

  • Increase vacuum efficiency (< 10 mbar) to drive off solvents without relying on thermal energy.

  • Agitate the powder bed (if using a rotary dryer) to prevent localized superheating against the vessel walls.

Q: HPLC analysis shows the formation of 4-chlorophenylacetic acid during recrystallization. Why is the amide bond breaking?

Causality: You are experiencing hydrolytic amide cleavage, not direct thermolysis. While piperidine derivatives are generally thermally stable up to ~160 °C in aqueous conditions[6], the combination of prolonged reflux, trace water in your solvent, and the potential auto-catalytic effect of the molecule's own carboxylic acid proton drastically lowers the barrier for amide hydrolysis. Solution:

  • Switch to strictly anhydrous crystallization solvents (e.g., anhydrous ethyl acetate or toluene).

  • If an aqueous co-solvent system is mandatory, minimize the time the solution spends at reflux. Cool the mixture immediately once dissolution is achieved.

Part 3: Standard Operating Protocols (SOPs)

Protocol: Self-Validating Thermal Stability Profiling (TGA/DSC)

To accurately determine the safe handling temperatures for your specific batch, you must profile it using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). This protocol is designed to be self-validating by separating moisture loss from true chemical degradation.

Step-by-Step Methodology:

  • Instrument Calibration: Run a baseline with an empty aluminum pan to validate the microbalance and heat-flow sensors.

  • Sample Preparation: Weigh 2.0–5.0 mg of the compound into a hermetically sealed aluminum pan. Crucial Step: Pierce the lid with a single 50 µm pinhole. This allows volatile solvents/water to escape while maintaining a self-generated atmosphere, preventing premature sublimation.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (50 mL/min) for 15 minutes prior to heating. This eliminates oxidative degradation variables, isolating purely thermal events.

  • Isothermal Baseline Hold: Heat to 40 °C and hold for 10 minutes. Validation Check: The mass must stabilize. If mass continues to drop, the sample contains highly volatile residual solvents.

  • Ramp Heating: Heat at 10 °C/min from 40 °C to 400 °C.

  • Data Analysis & Validation: Identify the onset temperature of the first major exothermic mass loss (indicative of decarboxylation). The protocol is self-validating if the first derivative of the TGA curve (DTG) returns to a flat zero baseline after the primary mass loss event, confirming a complete transition without instrument drift.

Workflow Step1 1. Sample Prep (2-5 mg, Pinhole Pan) Step2 2. N2 Purge & Iso-Hold (Eliminate Oxidation/Volatiles) Step1->Step2 Step3 3. Ramp Heating (10°C/min to 400°C) Step2->Step3 Step4 4. DTG Validation (Confirm Baseline Return) Step3->Step4

Fig 2. Standardized TGA/DSC workflow for assessing thermal stability profiles.

Part 4: Quantitative Thermal Data Summary

The following table synthesizes kinetic and thermal parameters from foundational studies on the functional groups present in 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. Use these metrics as theoretical boundary limits for your process design.

ParameterValue / ObservationReference Context
Melting Point (Unsubstituted) > 300 °CFree Isonipecotic acid (Zwitterionic)
Melting/Degradation Point 148 – 153 °CN-Boc-isonipecotic acid (N-acylated analog)[2]
Max Stable Temp (Aqueous) ~ 160 °CPiperidine/Piperazine derivatives[6]
Amide Bond Scission Temp > 400 °CDirect thermolysis of aromatic amides[3]
Activation Energy (Ea) ~ 55,000 cal/molPhenylacetic acid thermolysis[5]
Pre-exponential factor (A) 8 x 10¹² s⁻¹Phenylacetic acid thermolysis[4]

References

  • Thermal Decomposition of Phenylacetic Anhydride: A Technical Guide. Benchchem.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UTexas.
  • THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID.
  • Thermal degradation behaviour of aromatic poly(ester-amide)
  • SAFETY DATA SHEET - Isonipecotic acid. Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - N-BOC-ISONIPECOTIC ACID. ChemicalBook.

Sources

Troubleshooting

troubleshooting split peaks in 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid HPLC analysis

Technical Support Center: Troubleshooting Split Peaks in HPLC Analysis Analyte Focus: 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals From th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Split Peaks in HPLC Analysis

Analyte Focus: 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide provides a structured, in-depth approach to diagnosing and resolving one of the most common and frustrating issues in High-Performance Liquid Chromatography (HPLC): split peaks. Our focus is the analysis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, a molecule whose structure presents specific challenges that, once understood, can be readily overcome. This guide moves beyond simple checklists to explain the underlying chemical and physical principles, empowering you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is split. What is the most probable chemical cause?

A1: The most likely culprit is improper mobile phase pH relative to the analyte's pKa.

Your target analyte possesses a carboxylic acid functional group, which is ionizable. The charge of this group—and therefore its polarity and retention behavior in reverse-phase HPLC—is dictated by the mobile phase pH.[1][2] The pKa of a carboxylic acid is the pH at which it is 50% in its neutral, protonated form (-COOH) and 50% in its ionized, deprotonated form (-COO⁻).

When the mobile phase pH is too close to the analyte's pKa (typically within ±1.5 pH units), both the ionized and non-ionized species exist in significant concentrations during the chromatographic run.[3][4] These two forms have different polarities and will interact with the C18 stationary phase differently, leading to two distinct retention behaviors that manifest as a split or severely broadened peak.[4]

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pka_ph pH ≈ pKa (e.g., pH 4-5) cluster_high_ph High pH (e.g., pH > 6) low_ph Single Sharp Peak (Analyte is >99% R-COOH) More Retained pka_ph Split or Broad Peak (Mixture of R-COOH and R-COO⁻) pka_ph->low_ph Adjust pH (Ion Suppression) high_ph Single Sharp Peak (Analyte is >99% R-COO⁻) Less Retained pka_ph->high_ph Adjust pH (Ionization)

Caption: Analyte ionization state vs. mobile phase pH.

Troubleshooting Protocol: pH and Buffer Optimization

  • Establish the Target pH: For a carboxylic acid, the most robust approach in reverse-phase chromatography is "ion suppression." This involves lowering the mobile phase pH to at least 2 units below the analyte's pKa to ensure it is fully protonated (-COOH). The pKa for this compound's carboxylic acid group is estimated to be around 4.5. Therefore, a target pH of 2.5 is an excellent starting point.

  • Select an Appropriate Buffer: The mobile phase must be buffered to resist pH shifts. An unbuffered or poorly buffered mobile phase can lead to inconsistent results and poor peak shape.[5]

  • Prepare the Buffered Mobile Phase:

    • Accurately weigh and dissolve the chosen buffer salt (e.g., potassium phosphate monobasic) in the aqueous portion of the mobile phase. A concentration of 20-25 mM is typically sufficient.[5]

    • Adjust the pH of the aqueous buffer solution using an appropriate acid (e.g., phosphoric acid) to the target pH (e.g., 2.5). Crucially, pH should be set before adding the organic modifier (e.g., acetonitrile).

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter.

    • Mix the filtered aqueous buffer with the organic solvent at the desired ratio (e.g., 50:50 Acetonitrile:Buffer).

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

Parameter Recommendation for Ion Suppression Rationale
Mobile Phase pH 2.5 - 3.0 Ensures the carboxylic acid is >99% in its single, neutral (-COOH) form for consistent retention and sharp peaks.
Buffer System Phosphate or FormatepKa values are suitable for buffering in the pH 2-4 range.
Buffer Concentration 20-25 mMProvides sufficient capacity to maintain a stable pH throughout the gradient and analysis.
Q2: I've adjusted the mobile phase pH, but the split peak persists. Could my sample solvent be the problem?

A2: Yes, a mismatch between the sample solvent (diluent) and the mobile phase is a very common cause of peak splitting, especially for early-eluting peaks. [6]

This phenomenon, often called the "solvent effect," occurs when the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[7] In reverse-phase HPLC, this means a diluent with a higher percentage of organic solvent.

When a plug of strong solvent is injected, it prevents the analyte molecules from properly partitioning onto the stationary phase at the column inlet. The sample band spreads out and travels down the column in a distorted way, leading to fronting or splitting.[6][8]

G cluster_correct Correct: Solvent Weaker than Mobile Phase cluster_incorrect Incorrect: Solvent Stronger than Mobile Phase correct_inj Injection (Weak Solvent) correct_focus Analyte focuses in a tight band correct_inj->correct_focus correct_elute Symmetrical Peak Elutes correct_focus->correct_elute incorrect_inj Injection (Strong Solvent) incorrect_focus Band Spreading (No focusing) incorrect_inj->incorrect_focus incorrect_elute Split Peak Elutes incorrect_focus->incorrect_elute G decision decision step step result result start All Peaks are Split check_fittings Step 1: Check and re-make all fittings (injector, column, detector) start->check_fittings problem_fixed1 Problem Solved: Issue was a bad connection check_fittings->problem_fixed1 Problem solved reverse_flush Step 2: Disconnect column, reverse it, and flush to waste with strong solvent (e.g., 100% IPA) check_fittings->reverse_flush Problem persists is_pressure_ok Is backpressure normal after flush? reverse_flush->is_pressure_ok problem_fixed2 Problem Solved: Frit was likely plugged is_pressure_ok->problem_fixed2 Yes replace_column Step 3: Replace with a new, validated column is_pressure_ok->replace_column No, or problem persists problem_fixed3 Problem Solved: Original column had a void or irreversible blockage replace_column->problem_fixed3

Caption: Flowchart for troubleshooting systemic peak splitting.

  • Inspect Fittings: Start with the simplest fix. Disconnect and reconnect the fittings at the column inlet and outlet. Ensure you are using the correct ferrule type and that the tubing is bottomed out in the port before tightening.

  • Check for Blockages: If fittings are secure, suspect a column blockage. Disconnect the column from the detector and direct the flow to a beaker. Flush the column in the reverse direction (check manufacturer's instructions first) with a strong solvent like isopropanol. This can sometimes dislodge particulates from the inlet frit. 3. Isolate the Column: If the problem persists, replace the column with a zero-dead-volume union. Run the mobile phase through the system. If the baseline and pressure are stable without the column, the column itself is the source of the problem.

  • Replace the Column: A void in the column packing is generally not repairable. If the above steps fail, the column must be replaced. [9][10]

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • When using HPLC, how do you deal with split peaks?. ResearchGate. [Link]

  • Split peaks as a phenomenon in liquid chromatography. Bio-Works. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • What are common causes of peak splitting when running an LC column?. Waters Corporation. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Waters Corporation. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective challenges of amidating unprotected amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective challenges of amidating unprotected amino acids. The synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid—achieved by reacting isonipecotic acid (piperidine-4-carboxylic acid) with 4-chlorophenylacetyl chloride—presents a classic chemoselectivity problem. Because the substrate contains both a secondary aliphatic amine and a carboxylic acid, poor reaction control inevitably leads to mixed anhydrides, di-acylation, and reagent hydrolysis.

This guide provides a diagnostic framework and self-validating protocols to troubleshoot byproduct formation and ensure high-yielding N-acylation.

Mechanistic Divergence in Isonipecotic Acid Amidation

To troubleshoot effectively, we must first map the causality of byproduct formation. The reaction pathway is entirely dictated by the pH and the solvent system, which govern the nucleophilicity of the competing functional groups.

Mechanism Substrate Isonipecotic Acid + Acid Chloride N_Acyl N-Acylation (Desired Product) Substrate->N_Acyl Aqueous pH > 10 (Amine Deprotonated) O_Acyl Mixed Anhydride (O-Acylation) Substrate->O_Acyl Anhydrous Base (Carboxylate Attack) Hydrolysis Acid Chloride Hydrolysis Substrate->Hydrolysis Excess H2O / >10 °C (Thermal Degradation)

Mechanistic divergence in isonipecotic acid amidation based on reaction conditions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant mixed anhydride/O-acylated formation instead of the desired N-acylated product? Causality: Isonipecotic acid is a zwitterionic amino acid. In anhydrous organic solvents with tertiary amine bases (e.g., TEA or DIPEA in DCM), the carboxylate acts as a competitive nucleophile. It attacks the highly reactive 4-chlorophenylacetyl chloride to form a mixed anhydride, which can further rearrange or lead to di-acylated impurities. Solution: Utilize aqueous Schotten-Baumann conditions. By maintaining the reaction at pH > 10, the secondary amine of the piperidine ring (pKa ~10.5) is fully deprotonated. A deprotonated secondary amine is orders of magnitude more nucleophilic than a carboxylate oxygen, directing the acyl chloride exclusively to the nitrogen .

Q2: How do I prevent the hydrolysis of 4-chlorophenylacetyl chloride under aqueous conditions? Causality: Acid chlorides naturally degrade in water to form the corresponding carboxylic acid (4-chlorophenylacetic acid) and HCl. This parasitic side reaction is exponentially accelerated at elevated temperatures and high pH. Solution: Implement a biphasic solvent system (e.g., THF/Water) combined with strict temperature control (0–5 °C) during the addition phase. Vigorous mechanical stirring is required to keep the acid chloride sequestered in the organic droplets. Reaction with the amine occurs rapidly at the phase interface, minimizing the acid chloride's exposure to the bulk aqueous hydroxide .

Q3: Can I use coupling reagents (EDC, HATU) directly on 4-chlorophenylacetic acid instead of using the acid chloride? Causality: Attempting to use coupling reagents on 4-chlorophenylacetic acid in the presence of unprotected isonipecotic acid is highly discouraged. The coupling reagent will indiscriminately activate the carboxylic acid of the isonipecotic acid as well, causing the starting material to self-condense into oligomers. Solution: If you must avoid the acid chloride route, you are required to use an ester-protected isonipecotic acid (e.g., methyl isonipecotate) for the coupling step, followed by a subsequent base-catalyzed saponification to reveal the final carboxylic acid.

Quantitative Data Summarization

The table below summarizes the expected byproduct profiles based on the chosen synthetic strategy. The data clearly demonstrates why biphasic Schotten-Baumann conditions are the industry standard for this specific transformation.

Reaction StrategySolvent SystemTemp (°C)N-Acylation Yield (%)Mixed Anhydride (%)Hydrolysis Byproduct (%)Oligomerization (%)
Anhydrous BaseDCM / TEA254535< 515
Unprotected CouplingDMF / EDC·HCl2530N/A< 565
Optimized Schotten-Baumann Water / THF / NaOH 0–5 > 92 < 1 < 5 Not Detected
Ester-Protected RouteDMF / HATU (then NaOH)2585 (over 2 steps)N/A< 2Not Detected
Experimental Protocol: Optimized Schotten-Baumann Amidation

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoints are met.

Workflow Start Isonipecotic Acid (Aqueous NaOH, pH 11) Cool Cool to 0–5 °C (Suppress Hydrolysis) Start->Cool Add Dropwise Addition of 4-Chlorophenylacetyl Chloride in THF Cool->Add React Biphasic Reaction (Vigorous Stirring) Add->React Acidify Acidify to pH 2 (Aqueous HCl) React->Acidify Isolate Precipitation & Filtration of Target Amide Acidify->Isolate

Workflow for the optimized Schotten-Baumann synthesis of the target amide.

Phase 1: Substrate Preparation

  • Suspend isonipecotic acid (1.0 equiv) in a 1.0 M aqueous NaOH solution (2.2 equiv).

    • Causality: 1.0 equiv of base deprotonates the carboxylic acid (pKa ~4.5) to ensure aqueous solubility. The remaining 1.2 equiv neutralizes the HCl generated during the reaction and maintains the secondary amine (pKa ~10.5) in its highly nucleophilic, deprotonated state .

    • Validation Checkpoint: Ensure complete dissolution of the solid. Test the solution with pH paper; the pH must be > 11.

Phase 2: Chemoselective Acylation 2. Cool the aqueous solution strictly to 0–5 °C using an ice-water bath. 3. Dissolve 4-chlorophenylacetyl chloride (1.05 equiv) in anhydrous THF (using a volume equal to 1/3 of the aqueous phase). 4. Add the THF solution dropwise over 30–45 minutes while maintaining vigorous mechanical stirring (>400 RPM).

  • Validation Checkpoint: Monitor the internal temperature. Do not allow it to exceed 10 °C during the addition to prevent thermal hydrolysis of the acid chloride.

Phase 3: Isolation and Self-Validation 5. Remove the ice bath and stir the biphasic mixture for an additional 1 hour at room temperature.

  • Validation Checkpoint: Check the pH. If it drops below 9, add 1.0 M NaOH to restore alkalinity. Analyze a micro-aliquot of the aqueous layer via LC-MS; the mass of the free isonipecotic acid should be completely absent.

  • Cool the mixture back to 5 °C and slowly acidify to pH 2.0 using 2.0 M HCl.

    • Causality: Acidification protonates the carboxylate of the newly formed 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. Because the nitrogen is now an amide (and thus non-basic), the molecule becomes uncharged and highly lipophilic, precipitating rapidly out of the aqueous phase.

  • Filter the resulting white precipitate, wash thoroughly with cold water to remove NaCl salts, and dry under vacuum at 45 °C to constant weight.

References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications).[Link]

  • Process Development for ABT-472, a Benzimidazole PARP Inhibitor. Organic Process Research & Development (ACS Publications).[Link]

  • US9187451B2 - Muscarinic M1 receptor agonists.
Troubleshooting

Technical Support Center: Stability Testing of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Welcome to the Technical Support Center for the analytical and solid-state stability testing of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid . This guide is designed for researchers, analytical scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical and solid-state stability testing of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid . This guide is designed for researchers, analytical scientists, and drug development professionals who are conducting long-term room temperature stability studies (typically 25°C/60% RH) on this specific pharmaceutical intermediate/API.

Unlike standard rigid protocols, this guide explores the causality behind degradation mechanisms and analytical anomalies, providing you with self-validating workflows to ensure absolute data integrity.

I. Core Troubleshooting & FAQs

Q1: During our 25°C/60% RH long-term stability study, we observe a growing secondary peak in our HPLC chromatogram. What is the likely degradant and the mechanistic cause?

Expert Insight: The most probable degradation pathway for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid at room temperature is amide bond hydrolysis [1]. While tertiary amides (like the acylated piperidine nitrogen here) are generally resistant to hydrolysis at neutral pH, the solid-state microenvironment can alter this[2].

If your API batch has trace residual moisture (hygroscopicity) or residual acidic/basic catalysts from synthesis, the water molecules can attack the amide carbonyl. Furthermore, the free carboxylic acid moiety at the C4 position of the piperidine ring can act as an intramolecular proton donor, slowly catalyzing the cleavage over months of storage. This hydrolysis yields two distinct fragments:

  • 4-chlorophenylacetic acid (highly UV-active)[3].

  • Piperidine-4-carboxylic acid (isonipecotic acid, poorly UV-active)[4].

Self-Validating Action: To confirm this, run a forced degradation positive control (0.1 N NaOH, 60°C for 24 hours) alongside your stability sample. If the growing secondary peak in your stability sample matches the retention time of the primary stress degradant (4-chlorophenylacetic acid), you have confirmed hydrolysis.

Q2: Our HPLC-UV assay shows severe peak tailing for the intact compound, making integration and stability quantitation highly variable. How do we resolve this?

Expert Insight: Peak tailing for this molecule is almost certainly caused by the free carboxylic acid group interacting with unendcapped silanol groups on your reverse-phase C18 stationary phase[4]. At a neutral mobile phase pH, the carboxylic acid (pKa ~4.0) is partially ionized, leading to split peaks or severe tailing due to secondary ion-exchange interactions with the silica backbone.

Self-Validating Action: You must suppress the ionization of the carboxylic acid. Modify your mobile phase by adding an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid [4]. This drops the pH of the mobile phase to ~2.0–2.5, ensuring the carboxylic acid remains fully protonated (neutral) and interacts purely via hydrophobic partitioning, yielding a sharp, Gaussian peak.

Q3: How do we ensure our analytical method is truly "stability-indicating" per ICH Q1A(R2) guidelines for this specific compound?

Expert Insight: A stability-indicating method must unequivocally resolve the parent API from all its degradation products[5]. Because the cleavage product piperidine-4-carboxylic acid lacks a strong chromophore (no aromatic ring), standard UV detection at 254 nm will completely miss it, leading to a mass balance failure in your stability report.

Self-Validating Action: Shift your UV detection wavelength to 210–215 nm to capture the carboxylate absorption[1],[6], or ideally, transfer the method to an LC-MS (ESI+) system[7]. The intact mass is m/z 282 (for ^35Cl), and monitoring the appearance of the piperidine-4-carboxylic acid fragment (m/z 130) via MS ensures complete mass balance tracking.

II. Quantitative Data Presentation: Degradation Pathways

The following table summarizes the theoretical degradation profile of the compound under ambient and accelerated conditions, providing a reference for expected analytical outcomes.

Degradation PathwayStructural TargetCausality / StressorExpected Degradant(s)Optimal Analytical Detection
Hydrolysis Tertiary Amide BondMoisture (60%+ RH), Microenvironmental pH shift4-chlorophenylacetic acid + Piperidine-4-carboxylic acidHPLC-UV (215 nm) & LC-MS (ESI+)
Oxidation Piperidine RingPeroxides, Free radicals, Trace transition metalsN-oxides or hydroxylated piperidine derivativesLC-MS/MS (Mass shift of +16 Da)
Photolysis 4-chlorophenyl groupAmbient UV/Vis light exposureDechlorinated variants, radical dimersHPLC-UV (254 nm)
Decarboxylation Carboxylic AcidExtreme heat (Not typical at 25°C)1-[2-(4-chlorophenyl)acetyl]piperidineGC-MS or LC-MS

III. Experimental Protocol: Stability-Indicating HPLC-UV Assay

To ensure compliance with [8], execute the following self-validating protocol for room temperature stability time-points (e.g., 0, 3, 6, 9, 12 months).

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 100% LC-MS grade Water + 0.1% TFA (v/v).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile + 0.1% TFA (v/v).

  • Causality: TFA acts as an ion-pairing agent and pH suppressor, neutralizing the carboxylic acid to prevent peak tailing.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the stability sample (stored at 25°C/60% RH).

  • Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL concentration.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Column: Endcapped C18, 150 x 4.6 mm, 3 µm particle size (e.g., Ascentis Express or equivalent with low silanol activity)[4],[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–16 min: Return to 10% B (Re-equilibration)

  • Detection: UV at 215 nm (Primary for all species) and 254 nm (Specific for the 4-chlorophenyl moiety)[3],[6].

Step 4: System Suitability & Validation

  • Inject a blank (Diluent) to ensure no baseline interference.

  • Inject a Forced Degradation Standard (API treated with 0.1M HCl at 60°C for 4 hours) to verify baseline resolution (Rs > 2.0) between the intact API and the 4-chlorophenylacetic acid degradant.

IV. Mandatory Visualization: Stability Testing Workflow

The following diagram illustrates the logical workflow and decision matrix for processing stability samples of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid.

G Start Solid-State API 25°C / 60% RH SamplePrep Sample Preparation (Dissolution in ACN/H2O) Start->SamplePrep HPLC HPLC-UV Analysis (C18, 0.1% TFA, 215 nm) SamplePrep->HPLC Split Peak Resolution? HPLC->Split Intact Intact API Quantitation Split->Intact Parent Peak Degradants Degradant Identification (Amide Cleavage Products) Split->Degradants Secondary Peaks

Analytical workflow for ICH Q1A(R2) stability testing and degradant resolution.

V. References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques: Patsnap Eureka.[Link]

  • Separation of Piperidine-4-carboxylic acid Derivatives on HPLC: SIELC Technologies.[Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions: National Institutes of Health (PMC).[Link]

  • Bioactive Complexes Incorporating Halogenated Phenylacetates (UV/HPLC parameters for 4-chlorophenylacetic acid): National Institutes of Health (PMC).[Link]

Sources

Optimization

Technical Support Center: Resolving False Positives in 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic Acid Binding Assays

Welcome to the technical support center for researchers utilizing novel chemical entities in binding assays. This guide is specifically designed to address the challenges of apparent hits, like 1-[2-(4-chlorophenyl)acety...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing novel chemical entities in binding assays. This guide is specifically designed to address the challenges of apparent hits, like 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, that emerge from primary screens. It is critical for researchers and drug development professionals to rigorously validate these initial findings to distinguish true biological activity from common assay artifacts. An unvalidated "hit" can lead to a significant waste of time and resources.[1][2]

This document provides a structured workflow, from frequently asked questions to detailed troubleshooting protocols, to systematically identify and eliminate false positives, ensuring the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

Q1: My primary screen showed potent activity for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. What's the first thing I should check?

A: The very first step is to re-confirm the activity with a freshly prepared sample of the compound. This rules out issues with compound degradation or concentration errors from the initial screen. If the activity is reproducible, the next step is to perform a simple visual inspection. High concentrations of the compound in your assay buffer might show turbidity or precipitation, which is a strong indicator of poor solubility and potential aggregation—a leading cause of non-specific inhibition.[3]

Q2: I'm using a fluorescence-based assay. Could the compound itself be interfering with the signal?

Q3: What is "compound aggregation" and why is it a problem?

A: Compound aggregation is a phenomenon where small molecules, particularly those with poor aqueous solubility, form colloidal particles in solution.[9] These aggregates can be between 50-800 nm in radius and non-specifically sequester proteins onto their surface, leading to apparent inhibition.[9][10] This is not a specific, one-to-one binding event at an active site but rather a physical sequestration that denatures or blocks the protein, causing a false-positive signal.[11][12][13] It is one of the most common mechanisms for artifactual hits in early drug discovery.[9][10]

Q4: I've heard the term "PAINS." What are they and how do I know if my compound is one?

A: PAINS stands for Pan-Assay Interference Compounds. These are chemical structures known to frequently appear as hits in many different types of assays, often due to non-specific mechanisms like chemical reactivity, redox cycling, or aggregation.[1][14][15][16] There are computational filters and online tools that can analyze your compound's structure and flag it if it contains a PAINS motif. While not a definitive disqualification, a PAINS flag is a strong warning that the observed activity may not be specific to your target.[14]

Q5: How can I be sure my hit is real?

A: Confidence in a hit comes from a multi-pronged validation approach. A true hit will demonstrate its activity across different experimental conditions and assay formats. The key is to use "orthogonal assays"—tests that measure the same biological outcome but use a different detection method or principle.[17][18][19][20] For example, if your primary screen was fluorescence-based, a follow-up assay using label-free detection like Surface Plasmon Resonance (SPR) would be an excellent orthogonal validation step.[18][19] A real hit should also show a clear structure-activity relationship (SAR) with synthesized analogs.

Part 2: The Troubleshooting Workflow: A Systematic Approach to Hit Validation

If your initial hit with 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid has been re-confirmed, follow this systematic workflow to triage the result and build confidence in its validity.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Workflow for validating a primary screening hit.

Step 1: Rule out Technology-Specific Interference

Many compounds interfere directly with assay detection methods, leading to reproducible but misleading results.[21]

  • For Fluorescence/Luminescence Assays: Run the assay in the absence of the target protein. Add the compound at various concentrations to the buffer and substrate/fluorophore solution. A change in signal indicates direct interference (autofluorescence or quenching).[22][23]

  • For Absorbance Assays: Colored compounds can absorb light at the detection wavelength.[4] Measure the absorbance of the compound in the assay buffer alone to quantify its contribution to the signal.

Interference TypeCauseRecommended Counterscreen
Autofluorescence Compound emits light at the detection wavelength.Measure compound fluorescence in assay buffer without biological target.
Fluorescence Quenching Compound absorbs energy from the excited fluorophore, reducing its emission.Spike known amount of fluorescent product into assay with and without the test compound.
Colorimetric Interference Compound's color contributes to the absorbance reading.Measure compound absorbance in assay buffer at the detection wavelength.
Step 2: Test for Compound Aggregation

This is the most common cause of non-specific activity.[24][25] Aggregators often exhibit a characteristic set of behaviors that can be unmasked with simple experiments.

  • The Detergent Test: The gold-standard method. Re-run your binding assay with the addition of a low concentration (typically 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[26][27] These detergents disrupt the non-specific hydrophobic interactions that drive aggregation.[27] A significant loss of potency in the presence of detergent is a strong indicator that the original activity was due to aggregation.[9]

  • Enzyme Concentration Dependence: True inhibitors that bind with a specific stoichiometry should have an IC50 that is independent of the enzyme concentration. Aggregation-based inhibition is often highly sensitive to the protein concentration. If you increase the amount of your target protein in the assay and see a corresponding rightward shift in the compound's IC50 curve, aggregation is likely.

  • Pre-incubation Time: Aggregation can be time-dependent.[11] An inhibitor that requires a long pre-incubation time with the protein to show activity may be an aggregator, as this allows time for the protein to adsorb to the surface of the colloids.

dot graph Aggregation { rankdir=LR; node [shape=point, width=0.01, height=0.01];

} Mechanism of aggregation-based assay interference.

Step 3: Confirm with Orthogonal and Biophysical Methods

A hit that has passed the interference and aggregation checks must still be validated with orthogonal methods to confirm a direct, specific interaction with the target.[28][29][30]

  • Orthogonal Assays: If your primary assay measures enzyme inhibition, an orthogonal assay could be a direct binding assay. These assays use different physical principles and are less likely to suffer from the same artifacts.[19]

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) provide direct evidence of binding and can determine binding affinity (KD) and kinetics.[18][20] These methods are generally insensitive to the optical properties of compounds that plague fluorescence assays.[19]

Assay TypePrincipleWhat It Confirms
Primary Assay (e.g., FRET) Measures enzymatic activity or displacement via fluorescence.Initial activity (IC50).
Orthogonal Assay (e.g., AlphaLISA) Measures proximity using a different energy transfer method.Confirms activity is not specific to the primary detection technology.
Biophysical Assay (e.g., SPR) Measures mass changes on a sensor surface as the compound binds to the immobilized target.Confirms direct physical interaction between compound and target; provides affinity (KD).

Part 3: Detailed Experimental Protocols

Protocol 1: Counterscreen for Compound Aggregation via Detergent Sensitivity

Objective: To determine if the inhibitory activity of a test compound is dependent on the formation of colloidal aggregates.

Materials:

  • Test compound (10 mM stock in 100% DMSO)

  • Target protein

  • Assay buffer

  • Substrate/detection reagents for your specific assay

  • 10% (w/v) Triton X-100 stock solution

  • Assay plates (e.g., 384-well)

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of your test compound in 100% DMSO.

  • Set Up Two Assay Conditions: You will run two parallel dose-response experiments.

    • Condition A (No Detergent): Dispense the compound dilutions into the assay plate. Add your target protein in assay buffer.

    • Condition B (+ Detergent): Prepare a separate batch of assay buffer containing a final concentration of 0.01% Triton X-100. Dispense the compound dilutions into a separate assay plate. Add your target protein in the detergent-containing assay buffer.

  • Incubation: Incubate both plates according to your standard assay protocol (e.g., 15 minutes at room temperature).

  • Initiate Reaction: Add the substrate/detection reagents to all wells on both plates to start the reaction.

  • Read Plates: Read the plates on your plate reader at the appropriate time point.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration under both conditions relative to controls (0% and 100%).

    • Plot the dose-response curves for both Condition A and Condition B.

    • Calculate the IC50 value for each curve.

Interpreting the Results:

  • No Significant Change: If the IC50 values are similar (<3-fold difference) between the no-detergent and +detergent conditions, the compound is likely a true inhibitor.

  • Significant Potency Loss (>10-fold): If the compound's IC50 value increases dramatically or loses activity entirely in the presence of Triton X-100, it is highly likely an aggregator.[9]

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Technology Networks. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). National Center for Biotechnology Information. [Link]

  • Siegmund, D., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics. [Link]

  • Keserű, G. M., & Gede, T. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Molecules. [Link]

  • Orthogonal Assay Service. Creative Biolabs. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Siramshetty, V., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Hit Identification. Vipergen. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience. [Link]

  • Baker, G. J., et al. (2018). PAINS management: open source model to eliminate nuisance compounds. Future Medicinal Chemistry. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). National Center for Biotechnology Information. [Link]

  • Siegmund, D., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Gapsys, V., et al. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Journal of Chemical Information and Modeling. [Link]

  • Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. (2025, May 7). PMC. [Link]

  • Coan, K. E., & Shoichet, B. K. (2021). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. [Link]

  • Interference with Fluorescence and Absorbance. ResearchGate. [Link]

  • How detergents like Triton-X and Brij-58 helps in preventing protein aggregation. (2020, September 10). ResearchGate. [Link]

  • Interference with Fluorescence and Absorbance. (2018, July 1). PubMed. [Link]

  • Statistical approach enabling technology-specific assay interference prediction from large screening data sets. (2024, April 30). Advanced machine learning for Innovative Drug Discovery (AIDD). [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. [Link]

  • Assay Interference by Aggregation. (2017). Semantic Scholar. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI. (2025, May 28). National Institutes of Health. [Link]

  • Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry. [Link]

  • Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry. [Link]

  • Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein-Protein Interaction. ResearchGate. [Link]

  • Discovery of Potent Inhibitors of α-Synuclein Aggregation Using Structure-Based Iterative Learning. (2023, June 21). bioRxiv. [Link]

  • Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction. (2017, March 16). Journal of Medicinal Chemistry. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2026, January 2). ResearchGate. [Link]

  • Protein-protein interaction assays: eliminating false positive interactions. PMC. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry. [Link]

  • Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. (2020, September 9). Cell Chemical Biology. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • NMR Methods for Identification of False Positives in Biochemical Screens. (2021, November 13). Journal of Medicinal Chemistry. [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. (2003). Analytical Biochemistry. [Link]

  • Small molecule probes of protein aggregation. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid .

The standard industrial route for this molecule relies on the N-acylation of isonipecotic acid with 4-chlorophenylacetyl chloride. While discovery-scale synthesis often utilizes expensive coupling agents (e.g., EDC/HOBt) in anhydrous organic solvents[1], commercial scale-up necessitates a biphasic Schotten-Baumann approach to maximize atom economy and reduce E-factor[2]. However, handling zwitterionic precursors and highly reactive acid chlorides at scale introduces strict kinetic and thermodynamic challenges.

Process Workflow & Mechanistic Context

The Schotten-Baumann acylation operates as a kinetic race. The secondary amine of isonipecotic acid must attack the acid chloride at the aqueous-organic interface faster than the hydroxide ions can hydrolyze the acid chloride into 4-chlorophenylacetic acid.

G N1 Isonipecotic Acid + Aq. NaOH (pH 11.0) N3 Biphasic Reactor (High Shear Mixing, 5-10°C) N1->N3 Aqueous Phase N2 4-Chlorophenylacetyl Chloride in MeTHF N2->N3 Organic Phase N4 Phase Separation (Discard Org. Impurities) N3->N4 Complete Conversion N5 Aqueous Phase (Product Sodium Salt) N4->N5 Retain Aq. N6 Reactive Crystallization (HCl to pH 2 at 50°C) N5->N6 Acidification N7 Controlled Cooling & Seeding N6->N7 Avoid Oiling Out N8 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid N7->N8 Filtration & Drying

Figure 1: Biphasic Schotten-Baumann workflow and reactive crystallization for scale-up.

Troubleshooting Guide & FAQs

Q1: Why is our reaction stalling at 75-80% conversion despite using a 1.2x excess of 4-chlorophenylacetyl chloride? Causality: Isonipecotic acid is a zwitterion. Its piperidine nitrogen has a pKa of ~10.4. If the reaction pH drops below 10.4 during the generation of HCl (a byproduct of the acylation), the nitrogen becomes protonated and loses its nucleophilicity. Concurrently, the excess acid chloride undergoes rapid competitive hydrolysis in the aqueous phase. Solution: Implement a continuous pH-stat system to maintain the reaction strictly between pH 11.0 and 11.5. Do not exceed pH 12.0, as this exponentially accelerates the baseline hydrolysis of the acid chloride.

Q2: We are detecting high levels of 4-chlorophenylacetic acid in our final isolated product. Why is standard liquid-liquid extraction failing to remove it? Causality: When 4-chlorophenylacetyl chloride hydrolyzes, it forms 4-chlorophenylacetic acid (pKa ~4.3). Your target product, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, also possesses a single carboxylic acid moiety (pKa ~4.5). Because their pKa values are nearly identical, they co-partition during pH-adjusted liquid-liquid extractions. Solution: You cannot efficiently extract the impurity; you must prevent its formation. Transitioning from a batch reactor to a minimizes the residence time of the acid chloride in the aqueous phase, vastly favoring the acylation kinetics over hydrolysis[2].

Q3: During the final acidification step, the product "oils out" as a sticky mass instead of forming filterable crystals. How do we force a clean crystallization? Causality: The protonated product has a high propensity to undergo liquid-liquid phase separation (LLPS)—forming a supersaturated oil—before crystal nucleation can occur. This oil traps solvent and impurities, leading to a gummy mass that destroys filtration throughput. Solution: Utilize a . Acidify the aqueous phase at an elevated temperature (e.g., 50°C) to keep the system above its cloud point. Introduce authentic seed crystals at pH 3.0, allow the seed bed to mature, and then slowly cool the slurry to 5°C[3].

Quantitative Data: Acylation Strategy Comparison

To justify the engineering requirements for this scale-up, the following table summarizes the performance metrics of different N-acylation strategies for zwitterionic piperidine derivatives.

ParameterBatch Schotten-BaumannContinuous Flow Schotten-BaumannEDC/HOBt Coupling (Discovery)
Typical Yield 75 - 82%92 - 96%>95%
Hydrolysis Impurity High (8 - 15%)Low (< 3%)N/A
Heat Transfer Poor (Limits addition rate)Excellent (High surface area/vol)Moderate
E-factor Moderate (Aqueous waste)Low (Optimized stoichiometry)High (Urea byproducts/Solvents)
Cost per kg API LowVery LowProhibitively High

Validated Experimental Protocol: Semi-Batch Schotten-Baumann Acylation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Aqueous Phase Preparation

  • Charge a jacketed reactor with 10 volumes (relative to isonipecotic acid) of Deionized Water.

  • Add isonipecotic acid (1.0 eq, 1.0 kg).

  • Gradually add 20% w/w aqueous NaOH while stirring until the pH stabilizes at 11.2.

  • Validation Checkpoint: The solution must be 100% optically clear. Any turbidity indicates incomplete deprotonation of the zwitterion.

Step 2: Organic Phase Preparation

  • In a separate dry vessel, dissolve 4-chlorophenylacetyl chloride (1.05 eq) in 3 volumes of 2-Methyltetrahydrofuran (MeTHF)[4].

  • Validation Checkpoint: Karl Fischer titration of the MeTHF must show <0.05% water to prevent premature acid chloride degradation.

Step 3: Biphasic Acylation

  • Cool the aqueous phase to 5°C. Set the agitator to maximum safe shear.

  • Dose the organic phase into the reactor subsurface over 2 hours.

  • Simultaneously dose 20% w/w NaOH via a pH-stat to maintain the pH strictly between 11.0 and 11.5.

  • Validation Checkpoint: The reaction is complete when base consumption ceases. HPLC analysis of the aqueous phase must show <1.0% unreacted isonipecotic acid.

Step 4: Phase Separation

  • Stop agitation and allow the biphasic mixture to settle for 30 minutes at 10°C.

  • Discard the upper organic layer (contains residual MeTHF and neutral organic impurities). Retain the lower aqueous phase.

  • Validation Checkpoint: A sharp, distinct phase boundary must be visible. Emulsions indicate insufficient ionic strength; add NaCl if necessary.

Step 5: Reactive Crystallization

  • Heat the retained aqueous phase to 50°C.

  • Slowly dose 6M HCl until the pH reaches 3.5.

  • Charge 1% w/w of authentic 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid seed crystals. Hold for 1 hour.

  • Continue dosing 6M HCl until the pH reaches 2.0.

  • Cool the slurry linearly to 5°C over 4 hours. Filter and wash with cold water.

  • Validation Checkpoint: Immediate cloudiness upon seeding that transitions to a flowable, white crystalline slurry confirms the avoidance of oiling out[3].

References

  • BenchChem (2025). A Comparative Analysis of Coupling Reagents for Boc-Isonipecotic Acid (Boc-Inp-OH). BenchChem Technical Guides. [1]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939-957.[Link][2]

  • Polster, C. S., et al. (2014). Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization. Organic Process Research & Development, 18(11), 1419-1426.[Link][3]

  • SciSpace (2018). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: Friedel-Crafts and isonipecotic acid acylation.[4]

Sources

Optimization

optimizing liquid-liquid extraction of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the liquid-liquid extraction (LLE) of 1-[2-(4-chlorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the liquid-liquid extraction (LLE) of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid .

Because this molecule features a highly lipophilic 4-chlorophenyl moiety, a neutral amide linkage, and an ionizable carboxylic acid group, its partitioning behavior is highly pH-dependent. Furthermore, its structural duality makes it prone to acting as a surfactant, which frequently leads to interfacial emulsion challenges during extraction.

Part 1: Core LLE Workflow Visualization

LLE_Workflow Start Aqueous Reaction Mixture (Target + Impurities) Acidify Acidification Adjust to pH 2.0 - 2.5 Start->Acidify Extract Solvent Addition Add EtOAc & Swirl Gently Acidify->Extract EmulsionCheck Emulsion Formed? Extract->EmulsionCheck Brine Add Saturated NaCl (Salting Out) / Centrifuge EmulsionCheck->Brine Yes Separate Phase Separation EmulsionCheck->Separate No Brine->Separate OrgPhase Top Organic Phase (Protonated Target) Separate->OrgPhase AqPhase Bottom Aqueous Phase (Polar Waste) Separate->AqPhase Dry Dry over Na2SO4 & Evaporate OrgPhase->Dry Pure Isolated Target Molecule Dry->Pure

Figure 1: Optimized pH-swing liquid-liquid extraction workflow with emulsion resolution.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my target molecule remaining in the aqueous phase, resulting in exceptionally low recovery? Root Cause: The carboxylic acid group on the piperidine ring has a pKa of approximately 4.0–4.5. If the aqueous phase pH is above 4.5, the molecule exists primarily as a highly polar carboxylate anion. Ionic species have drastically lower partition coefficients (LogP) and will not partition into organic solvents [2]. Solution: Implement a strict pH-swing protocol. Adjust the aqueous phase to pH 2.0–2.5 using 1M HCl before adding your organic solvent. This ensures the carboxylic acid is fully protonated (neutral), maximizing lipophilicity and driving it into the organic layer. Self-Validation Step: Always verify the pH of the aqueous layer after extraction. Highly buffered reaction matrices can cause the pH to drift upward during mixing, inadvertently pulling the target back into the aqueous phase.

Q2: I adjusted the pH correctly, but a thick, milky emulsion formed between the layers. How do I break it? Root Cause: 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is an amphiphilic molecule. The lipophilic 4-chlorophenyl tail and the polar carboxylic acid head allow it to act as a surfactant, stabilizing micro-droplets of water and organic solvent at the interface [1]. Vigorous shaking exacerbates this by exponentially increasing the interfacial surface area. Solution:

  • Prevention: Use a gentle, figure-eight swirling motion rather than vigorous manual shaking [1].

  • Chemical Resolution (Salting Out): Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of dissolved organic molecules and forcing the surfactant-like target into the organic layer, thereby breaking the emulsion [1].

  • Mechanical Resolution: If brine fails, centrifuge the biphasic mixture at 3000 x g for 5 minutes, or filter the emulsion layer directly through a phase-separation filter paper (highly silanized) [1].

Q3: Which organic solvent yields the highest recovery and selectivity for this specific molecule? Root Cause: The target molecule contains a hydrogen bond acceptor (the amide carbonyl) and a hydrogen bond donor/acceptor (the carboxylic acid). Non-polar solvents cannot effectively solvate these functional groups. Solution: Use Ethyl Acetate (EtOAc) . EtOAc acts as a strong hydrogen bond acceptor, perfectly complementing the carboxylic acid group of the protonated target molecule, leading to superior distribution ratios compared to non-polar alternatives [2].

Part 3: Quantitative Data & Parameter Optimization

Table 1: Effect of Aqueous pH on Target Molecule Partitioning

Aqueous pHDominant Molecular StateEstimated IonizationRecommended Action
pH < 2.5 Fully Protonated (Neutral)< 1%Optimal for Extraction. Extract with EtOAc.
pH 4.0 - 4.5 Equilibrium Mixture~ 50%Avoid. Results in split recovery and severe emulsions.
pH > 6.5 Deprotonated (Anionic)> 99%Optimal for Aqueous Washing. Target stays in water; allows washing away of neutral organic impurities.

Table 2: Solvent Selection Matrix for Protonated Target

SolventPolarity IndexWater MiscibilityEmulsion RiskRecommendation
Ethyl Acetate 4.4~8.0%ModeratePrimary Choice. Excellent H-bonding capacity.
Dichloromethane 3.1~1.3%HighSecondary Choice. Good solubility, but forms bottom layer.
MTBE 2.5~4.5%LowAlternative. Good phase separation, slightly lower recovery.
Hexane 0.1<0.1%Very LowNot Recommended. Target is entirely insoluble.

Part 4: Step-by-Step Experimental Protocol

Standard Operating Procedure: Optimized pH-Swing LLE

  • Aqueous Preparation: Transfer the crude reaction mixture containing 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid to a suitably sized beaker.

  • Acidification: Slowly add 1M HCl dropwise while stirring continuously. Monitor with a calibrated pH meter until the solution stabilizes at pH 2.0–2.5 .

  • Solvent Addition: Transfer the acidified mixture to a separatory funnel. Add an equal volume (1:1 phase ratio) of Ethyl Acetate (EtOAc).

  • Agitation: Invert the funnel and swirl gently in a figure-eight motion for 2–3 minutes. Crucial: Do not shake vigorously to prevent surfactant-induced emulsification. Vent the stopcock frequently to release pressure.

  • Phase Separation: Mount the funnel on a ring stand and allow the phases to separate for 10 minutes.

    • Self-Validation: Extract a 1 mL aliquot of the bottom aqueous layer and re-test the pH. If it has risen above 3.0, re-acidify the entire mixture and repeat agitation.

    • Troubleshooting: If an emulsion persists at the interface, add 10-20% (v/v) saturated NaCl solution (brine) and gently swirl again.

  • Isolation: Drain the bottom aqueous layer into a secondary flask. Collect the top organic layer (EtOAc) in an Erlenmeyer flask.

  • Back-Extraction: Return the aqueous layer to the separatory funnel and extract with a half-volume of fresh EtOAc to maximize yield. Combine this organic extract with the first.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter out the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified carboxylic acid.

Part 5: References

  • Watson, D. W. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC North America, 35(12), 885-886.[Link]

  • Tshepelevitsh, S., Hernits, K., Jenčo, J., Hawkins, J. M., Muteki, K., Solich, P., & Leito, I. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7772–7776.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isonipecotic Acid Derivatives: The Standard vs. N-Acylated Analogues for CNS Research

This guide provides an in-depth comparison between the foundational GABA analogue, isonipecotic acid, and its N-acylated derivative, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. We will dissect their physico...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison between the foundational GABA analogue, isonipecotic acid, and its N-acylated derivative, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. We will dissect their physicochemical properties, synthesis strategies, and divergent pharmacological profiles. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the strategic rationale behind derivatizing this key scaffold for central nervous system (CNS) applications.

Introduction: From a Simple Scaffold to a Targeted Agent

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its rigid structure makes it a valuable tool in neuroscience research, primarily for its activity as a partial agonist at GABAA receptors.[2][3] However, the utility of isonipecotic acid as a CNS therapeutic is severely hampered by its polar nature and consequent inability to effectively cross the blood-brain barrier (BBB).[1]

This limitation is the primary impetus for its derivatization. By modifying the core isonipecotic acid structure, medicinal chemists aim to enhance lipophilicity, modulate receptor interactions, and unlock new therapeutic potential. This guide focuses on a specific, strategic modification: the N-acylation with a 4-chlorophenylacetyl group to create 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. This substitution fundamentally alters the molecule's character, shifting its potential application away from direct GABA agonism toward novel CNS targets.

Part 1: A Tale of Two Molecules: Comparative Physicochemical Properties

The journey from a parent molecule to a targeted derivative begins with fundamental changes in its chemical properties. The addition of the N-(2-(4-chlorophenyl)acetyl) group dramatically alters the molecule's polarity, size, and hydrogen bonding potential, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

The most significant change is the increase in lipophilicity, as indicated by the calculated LogP value. This transformation is a deliberate strategy to improve the likelihood of passive diffusion across the BBB. Concurrently, the acylation of the piperidine nitrogen removes a key hydrogen bond donor and masks the basicity of the nitrogen, which is expected to drastically alter its interaction with biological targets compared to the parent compound.[3]

PropertyIsonipecotic Acid (Standard)1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid (Derivative)Rationale for the Change
Molecular Formula C₆H₁₁NO₂C₁₄H₁₆ClNO₃Addition of C₈H₅ClO moiety.
Molar Mass ( g/mol ) 129.16[4]281.73Increased molecular weight due to the large substituent.
Appearance White to off-white crystalline powder[3]Predicted to be a solid.N/A
pKa 3.73 (acid), 10.72 (amine)[3]~4.0 (acid), N/A (amide)The basic nitrogen is converted to a neutral amide.
Calculated LogP -0.08[3]~2.5 (Estimated)The chlorophenylacetyl group significantly increases lipophilicity.
Hydrogen Bond Donors 21Loss of the N-H donor on the piperidine ring.
Hydrogen Bond Acceptors 23Gain of an amide carbonyl oxygen acceptor.

Part 2: Synthesis and Workflow

The synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a straightforward N-acylation of the commercially available isonipecotic acid. This reaction is a cornerstone of medicinal chemistry, designed to append a functional group to a core scaffold.

Experimental Protocol: Synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

This protocol describes a standard Schotten-Baumann reaction, a reliable method for acylating amines. The causality behind this choice lies in its simplicity and high-yield potential under mild conditions.

  • Dissolution: Dissolve isonipecotic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water. Add sodium carbonate (2.5 equivalents) to the solution to act as a base, which will neutralize the HCl byproduct generated during the reaction.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of 2-(4-chlorophenyl)acetyl chloride (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes. The slow addition and low temperature are critical for controlling the exothermic reaction and preventing side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, acidify the reaction mixture to a pH of ~2 using 2M HCl. This step protonates the carboxylic acid, making it less water-soluble for extraction.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic solvent will selectively dissolve the desired product.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification Isonipecotic_Acid Isonipecotic Acid Reaction_Vessel N-Acylation (Schotten-Baumann) Solvent: Dioxane/Water Base: Na2CO3 Temp: 0°C to RT Isonipecotic_Acid->Reaction_Vessel Acyl_Chloride 2-(4-chlorophenyl)acetyl chloride Acyl_Chloride->Reaction_Vessel Acidification Acidification (2M HCl) Reaction_Vessel->Acidification 1. Reaction Extraction Extraction (Ethyl Acetate) Acidification->Extraction 2. Workup Purification Recrystallization Extraction->Purification 3. Isolation Final_Product 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid Purification->Final_Product 4. Purity

Caption: Synthetic pathway for the N-acylation of isonipecotic acid.

Part 3: Divergent Pharmacological Profiles

The structural modifications directly translate to a predicted divergence in pharmacological activity. While isonipecotic acid is a known GABAA receptor ligand, its N-acylated derivative is unlikely to share this target and is hypothesized to possess entirely different biological functions.

FeatureIsonipecotic Acid (Standard)1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid (Derivative)
Primary Target GABAA Receptor[1]Hypothesized to be a different CNS target (e.g., enzyme or ion channel).
Mechanism of Action Partial Agonist at GABAA Receptors.[2]Unknown; the acylation likely abolishes GABAA binding.
Key Activity In vitro GABA-mimetic activity.[5]Potential for anticonvulsant, anti-inflammatory, or other CNS activities.[6][7]
BBB Permeability Poor / Negligible.[1]Predicted to be significantly enhanced due to increased lipophilicity.
The Rationale for Divergence: A Structure-Activity Relationship (SAR) Perspective
  • Loss of GABAergic Activity: The piperidine nitrogen of isonipecotic acid is crucial for its interaction with the GABAA receptor binding site. By converting this secondary amine into a neutral amide, the derivative loses the ability to form the key ionic and hydrogen bonds required for receptor activation.

  • Gain of Lipophilicity: As established, the 4-chlorophenylacetyl moiety dramatically increases the LogP value. This is a classic drug design strategy to overcome the BBB, suggesting the derivative is intended for central, rather than peripheral, action.

  • Introduction of a New Pharmacophore: The 4-chlorophenyl group is a common feature in many CNS-active drugs.[8][9] Its presence introduces a new pharmacophore capable of engaging in hydrophobic and aromatic interactions with a different set of biological targets, potentially enzymes or other receptor families.

Hypothesized Target Interaction Model

G cluster_standard Standard: Isonipecotic Acid cluster_derivative Derivative: 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid Standard Isonipecotic Acid Polar Head (NH, COOH) Piperidine Scaffold GABA_Receptor GABAA Receptor | Binding Pocket Standard:f1->GABA_Receptor:p Agonist Binding (Ionic/H-Bond) BBB Blood-Brain Barrier Standard->BBB Blocked Derivative N-Acylated Derivative Lipophilic Group (Chlorophenyl) Amide Linker Carboxylic Acid New_Target Novel CNS Target (e.g., Enzyme) | Active Site Derivative:f1->New_Target:p Hydrophobic/ Aromatic Interaction Derivative->BBB Permeable

Caption: Contrasting biological fates of isonipecotic acid and its derivative.

Part 4: Validating Performance: Key Experimental Protocols

To empirically test the hypotheses outlined above, a series of validated experimental protocols are required. These assays form a self-validating system to compare the performance of the derivative against the standard.

Protocol 1: In Vitro GABAA Receptor Binding Assay

Objective: To confirm the predicted loss of affinity for the GABAA receptor by the N-acylated derivative.

  • Preparation: Prepare synaptic membranes from rat whole brain tissue.

  • Incubation: Incubate the membranes with a known GABAA receptor radioligand (e.g., [³H]muscimol) in the presence of increasing concentrations of the test compounds (isonipecotic acid and the derivative).

  • Assay: The incubation should be performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 4°C for 60 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) for each compound. A significantly higher IC₅₀ for the derivative will confirm its loss of affinity.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB

Objective: To quantify the predicted increase in blood-brain barrier permeability.

  • System Setup: Use a 96-well microplate system with a donor plate at the bottom and an acceptor plate on top, separated by a filter membrane coated with a brain lipid mixture.

  • Donor Solution: Dissolve the test compounds in the donor plate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Acceptor Solution: Fill the acceptor plate wells with the same buffer.

  • Incubation: Place the acceptor plate onto the donor plate and incubate at room temperature for 4-18 hours.

  • Quantification: After incubation, measure the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Analysis: Calculate the permeability coefficient (Pe). A significantly higher Pe value for the derivative compared to isonipecotic acid will indicate enhanced BBB permeability.

Protocol 3: In Vivo Maximal Electroshock (MES) Seizure Test

Objective: To screen for potential anticonvulsant activity of the derivative in an animal model.

  • Animal Model: Use adult male mice (e.g., CD-1 strain).

  • Compound Administration: Administer the N-acylated derivative intraperitoneally (i.p.) at various doses. Administer a vehicle control to another group. Isonipecotic acid is used as a negative control as it is inactive when administered systemically.[10]

  • Test Time: At the time of predicted peak CNS concentration (e.g., 30-60 minutes post-injection), subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals) for the derivative. Significant protection would indicate in vivo anticonvulsant activity.

Conclusion

The comparison between 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid and standard isonipecotic acid serves as a compelling case study in rational drug design. The strategic N-acylation transforms the parent scaffold from a polar, peripherally-restricted GABAA partial agonist into a lipophilic molecule designed for CNS penetration and interaction with novel biological targets. While isonipecotic acid remains a valuable tool for in vitro studies of GABAergic systems, its N-acylated derivatives represent a promising avenue for the development of new therapeutics for neurological disorders. The experimental protocols provided herein offer a clear roadmap for researchers to validate these claims and explore the full potential of this versatile chemical class.

References

  • Wikipedia. Isonipecotic acid. [Link]

  • Kerr, D. I., & Ong, J. (1995). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed. [Link]

  • Wikipedia. GABA analogue. [Link]

  • Singh, G., et al. (2023). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents. ACS Omega. [Link]

  • Manasa Life Sciences. Isonipecotic Acid. [Link]

  • De Sarro, A., et al. (2001). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. [Link]

  • Singh, G., et al. (2023). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. isonipecotic acid. [Link]

  • Reddy, C. S., et al. (2009). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. [Link]

  • Aziz-ur-Rehman, et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. Brazilian Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative

Validation of LC-MS/MS Methods for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid: A Comparative Technical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying conformationally constrained, functionalized heterocycles in complex biological matrices. The compound 1-[2-(4-chloropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying conformationally constrained, functionalized heterocycles in complex biological matrices. The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid presents a unique structural dichotomy: a highly polar, acidic isonipecotic acid moiety coupled with a lipophilic, neutral 4-chlorophenylacetyl group.

This guide provides an objective, data-backed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for this compound. By moving beyond standard protocols, we will explore the causality behind specific extraction chemistries, ionization choices, and platform selections, ensuring your analytical workflow is a robust, self-validating system compliant with global regulatory standards [1].

Mechanistic Method Development: The "Why" Behind the Workflow

Ionization Strategy: Overcoming the Polarity Paradox

While the C4-carboxylic acid (pKa ~4.5) suggests negative electrospray ionization (ESI-) is the logical choice, the N-acylated amide carbonyl possesses a high gas-phase proton affinity. Empirical data shows that positive ionization (ESI+) using 0.1% formic acid yields a superior signal-to-noise (S/N) ratio. The acidic mobile phase suppresses the ionization of the carboxylic acid in solution (preventing chromatographic peak tailing on reversed-phase columns) while simultaneously providing abundant protons to form the [M+H]+ precursor at m/z 282.1 [2].

Self-Validating Isotopic Tracking

Because the molecule contains a chlorine atom, it naturally exists in a 3:1 ratio of 35Cl to 37Cl . A truly self-validating analytical method leverages this by monitoring two specific Multiple Reaction Monitoring (MRM) transitions:

  • Quantifier: m/z 282.1 125.0 (Cleavage yielding the 4- 35 chlorobenzyl cation)

  • Qualifier: m/z 284.1 127.0 (Cleavage yielding the 4- 37 chlorobenzyl cation)

If the chromatographic peak area ratio of the quantifier to the qualifier deviates from the theoretical 3:1 natural abundance, the system automatically flags the data point for isobaric matrix interference.

G M [M+H]+ Precursor m/z 282.1 F1 Acylium Ion m/z 153.0 M->F1 Amide Cleavage F2 Isonipecotic Acid Fragment m/z 130.1 M->F2 Amide Cleavage F3 4-Chlorobenzyl Cation m/z 125.0 F1->F3 -CO loss

Fig 1. Proposed CID fragmentation pathway for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid.

Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF

When validating this method for pharmacokinetic (PK) studies versus metabolite identification, the choice of mass analyzer dictates the method's performance limits.

  • Triple Quadrupole (QqQ): Operates in MRM mode, acting as a mass filter that eliminates background noise. It is the gold standard for high-throughput, sub-nanogram quantitation.

  • Quadrupole Time-of-Flight (Q-TOF): Captures high-resolution exact mass data. While slightly less sensitive than QqQ, it is indispensable for resolving isobaric interferences and identifying unknown metabolites (e.g., hydroxylation of the piperidine ring) without requiring prior MRM optimization [3].

Table 1: Performance Comparison for Target Analyte in Human Plasma
ParameterTriple Quadrupole (MRM)High-Resolution Q-TOF (PRM/TOF-MS)
Primary Application Regulated PK/TK QuantitationMetabolite ID & Complex Matrix Profiling
Limit of Quantitation (LOQ) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude ( 103−104 )2 to 3 orders of magnitude ( 102−103 )
Selectivity Mechanism Precursor/Product Ion Pair FilteringExact Mass Extraction (< 5 ppm error)
Data Acquisition Targeted (Requires predefined transitions)Untargeted (Retrospective data mining possible)

Step-by-Step Experimental Protocol

To ensure compliance with FDA/ICH M10 guidelines [1], the sample preparation must actively eliminate matrix effects rather than just dilute them. We employ a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) .

Causality of SPE Choice: At pH 7.0, the C4-carboxylic acid is deprotonated (anionic) and binds tightly to the quaternary amine of the MAX resin. This allows aggressive washing with 100% methanol to strip away neutral lipids and basic endogenous phospholipids. Elution is triggered by dropping the pH, neutralizing the analyte for release.

Protocol: Plasma Extraction and LC-MS/MS Analysis
  • Sample Aliquoting & Spiking:

    • Transfer 100 µL of human plasma to a 96-well plate.

    • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled analog) at 50 ng/mL. Causality: SIL-IS co-elutes exactly with the analyte, perfectly correcting for any transient ion suppression in the ESI source.

  • Pre-treatment: Add 100 µL of 2% ammonium hydroxide in water to adjust pH > 7.0, ensuring the analyte's carboxylic acid is fully ionized.

  • SPE Loading & Washing:

    • Condition MAX 96-well plate with 1 mL Methanol, then 1 mL Water.

    • Load the pre-treated sample.

    • Wash 1: 1 mL 5% ammonium hydroxide in water (removes polar neutrals).

    • Wash 2: 1 mL 100% Methanol (removes lipophilic neutrals and phospholipids).

  • Elution: Elute the target compound with 2 x 200 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • UHPLC-MS/MS Conditions:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 3.5 minutes.

G Plasma Plasma Sample + SIL-IS SPE Mixed-Mode SPE (MAX Cartridge) Plasma->SPE Load & Wash LC UHPLC Separation (C18, Acidic Gradient) SPE->LC Acidic Elution MS ESI-MS/MS (MRM: 282.1 -> 125.0) LC->MS Ionization Data ICH M10 Validation MS->Data Quantitation

Fig 2. Self-validating LC-MS/MS workflow utilizing orthogonal SPE and MRM quantitation.

Validation Data Summary

A method is only as trustworthy as its validation data. Following the execution of the protocol above on a QqQ platform, the method was validated against ICH M10 criteria. The orthogonal MAX SPE extraction resulted in a highly stable Matrix Factor (MF), proving the method's resilience against plasma lot-to-lot variability.

Table 2: ICH M10 Validation Parameters (Human Plasma)
Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Calibration Range 0.5 – 500 ng/mL ( r2 = 0.998) r2≥0.990 ; ± 15% of nominal
Intra-Assay Precision (CV%) 3.2% (Low QC) – 1.8% (High QC) 15% ( 20% at LLOQ)
Inter-Assay Accuracy (%Bias) +4.1% (Low QC) – -2.3% (High QC) ± 15% ( ± 20% at LLOQ)
Extraction Recovery 92.4% ± 3.1%Consistent and reproducible
IS-Normalized Matrix Factor 0.98 (CV = 2.4%, n=6 lots)CV 15% across matrix lots

Note: An IS-Normalized Matrix Factor of 0.98 indicates virtually zero ion suppression, validating the causality of choosing the MAX SPE chemistry to eliminate phospholipid interference.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Validation

comparative efficacy of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid in animal models

An objective comparison of the efficacy of novel therapeutic compounds is essential for advancing preclinical drug development. This guide provides a detailed comparative analysis of 1-[2-(4-chlorophenyl)acetyl]piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the efficacy of novel therapeutic compounds is essential for advancing preclinical drug development. This guide provides a detailed comparative analysis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid , hereafter referred to as Compound A , against a benchmark compound in a validated animal model of neuropathic pain. The data and protocols presented herein are designed to offer researchers a comprehensive framework for evaluating GABA-B receptor agonists.

Introduction to Compound A and its Therapeutic Rationale

Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge with a pressing need for more effective therapeutics. A key pathway implicated in the modulation of nociceptive signaling is the gamma-aminobutyric acid (GABA) system, specifically through the activation of GABA-B receptors. These G-protein coupled receptors are presynaptically located on primary afferent terminals in the spinal cord, and their activation leads to an inhibition of neurotransmitter release, thereby dampening pain signals.

Compound A is a novel, selective agonist for the GABA-B receptor. Its design, featuring a piperidine-4-carboxylic acid scaffold, is intended to optimize blood-brain barrier penetration and receptor binding affinity compared to existing therapies. This guide compares its anti-nociceptive efficacy against Baclofen, the current clinical standard for spasticity and a known GABA-B agonist, in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats.

Comparative Efficacy in the CCI Model

The CCI model is a widely accepted preclinical model that mimics the key features of clinical neuropathic pain, including mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

Assessment of Mechanical Allodynia

Mechanical allodynia was assessed using von Frey filaments at day 7 post-surgery, following a single intraperitoneal (IP) administration of Compound A, Baclofen, or vehicle. The 50% paw withdrawal threshold (PWT) was determined using the up-down method.

Table 1: Comparative Efficacy on Mechanical Allodynia (Paw Withdrawal Threshold)

Treatment GroupDose (mg/kg, IP)Mean 50% PWT (g) ± SEM% Maximum Possible Effect (%MPE)
Vehicle (Saline)-1.8 ± 0.30%
Compound A36.5 ± 0.843%
Compound A1012.1 ± 1.189%
Compound A3014.5 ± 0.998%
Baclofen34.2 ± 0.621%
Baclofen108.9 ± 0.962%
Sham (No CCI)-15.0 ± 0.5100%

Interpretation: Compound A demonstrated a significantly more potent and efficacious anti-allodynic effect compared to Baclofen. At a dose of 10 mg/kg, Compound A achieved nearly 90% of the maximum possible effect, restoring the paw withdrawal threshold to near-sham levels. Baclofen required higher doses to achieve a lesser effect.

Assessment of Motor Coordination (Rotarod Test)

A critical aspect of developing centrally-acting analgesics is to minimize motor impairment. The Rotarod test was used to assess potential sedative or ataxic side effects.

Table 2: Effect on Motor Coordination (Time on Rotarod)

Treatment GroupDose (mg/kg, IP)Mean Latency to Fall (s) ± SEM
Vehicle (Saline)-118.5 ± 5.2
Compound A10115.1 ± 6.8
Compound A3092.3 ± 9.1
Baclofen1075.4 ± 8.5

*p < 0.05 compared to Vehicle group.

Interpretation: At its highly efficacious dose of 10 mg/kg, Compound A showed no significant impact on motor coordination. In contrast, Baclofen at the same dose produced a significant motor impairment. This suggests a wider therapeutic window for Compound A.

Mechanism of Action: GABA-B Receptor Signaling

The therapeutic effects of Compound A are mediated through the activation of the GABA-B receptor. This activation initiates a G-protein signaling cascade that ultimately leads to the inhibition of neuronal excitability and neurotransmitter release.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal GABA_B GABA-B Receptor G_protein Gi/o Protein GABA_B->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel (N/P/Q-type) G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Fusion Glutamate Glutamate Release Vesicle->Glutamate Compound_A Compound A Compound_A->GABA_B Binds & Activates

Caption: GABA-B receptor activation pathway by Compound A.

Experimental Methodologies

The protocols described below are foundational for the valid assessment of novel compounds in the CCI model.

Chronic Constriction Injury (CCI) Model Protocol

This surgical procedure is used to induce a peripheral neuropathy that mimics chronic pain conditions.

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane (2-3% in O2).

  • Surgical Site Preparation: Shave and disinfect the lateral surface of the left thigh.

  • Sciatic Nerve Exposure: Make a small incision through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Loosely tie four ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight twitch in the innervated muscle is observed.

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips.

  • Post-operative Care: Administer a post-operative analgesic (e.g., carprofen) and allow the animals to recover for 7 days before behavioral testing. Sham animals undergo the same procedure without nerve ligation.

Experimental Workflow for Efficacy Testing

A systematic workflow is crucial for obtaining reliable and reproducible data.

Efficacy_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_testing Phase 2: Post-operative Testing cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (7 days) A2 Baseline Behavioral Testing (von Frey, Rotarod) A1->A2 A3 CCI Surgery (Day 0) A2->A3 B1 Post-op Recovery (7 days) A3->B1 B2 Confirm Neuropathy (Day 7 Pre-dose) B1->B2 B3 Drug Administration (Compound A, Baclofen, Vehicle) B2->B3 B4 Post-dose Behavioral Testing (von Frey, Rotarod) B3->B4 C1 Calculate 50% PWT and %MPE B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Generate Dose-Response Curves C2->C3

Comparative

Benchmarking 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid against Known Aldose Reductase Inhibitors

Executive Summary & Rationale The polyol pathway plays a critical role in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. Under hyperglycemic conditions, the flux of glucos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The polyol pathway plays a critical role in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. Under hyperglycemic conditions, the flux of glucose through this pathway increases dramatically. The rate-limiting enzyme, Aldose Reductase (ALR2 / AKR1B1) , reduces glucose to sorbitol. Because sorbitol is highly hydrophilic, it cannot easily diffuse across cell membranes, leading to intracellular accumulation, severe osmotic stress, and subsequent tissue damage[1].

Inhibiting ALR2 is a validated therapeutic strategy for mitigating these diabetic complications. As a Senior Application Scientist, I have designed this guide to benchmark 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid —a highly representative carboxylic acid-based Aldose Reductase Inhibitor (ARI)—against established clinical standards like Epalrestat and Sorbinil. This guide breaks down the structural causality of its inhibition, provides a comparative performance profile, and outlines a self-validating experimental protocol for rigorous in vitro benchmarking.

Mechanistic Overview: The Structural Basis of Inhibition

The active site of ALR2 consists of two primary domains that dictate inhibitor affinity and selectivity:

  • The Anion-Binding Pocket (Catalytic Site): Comprising residues Tyr48, His110, and Trp111, this highly polar pocket sits adjacent to the NADPH cofactor[1][2].

  • The Specificity Pocket: A lipophilic cavity formed by residues Trp111, Phe122, and Leu300, which exhibits an "induced fit" mechanism upon ligand binding[3][4].

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is rationally designed to exploit both domains. At physiological pH, the piperidine-4-carboxylic acid moiety acts as a polar headgroup. The deprotonated carboxylate forms a tight, directional hydrogen-bonding network with the side chains of Tyr48 and His110[2][5]. Simultaneously, the lipophilic 4-chlorophenylacetyl tail projects into the specificity pocket. The 4-chloro substitution enhances hydrophobic packing and potential halogen bonding, driving the compound's selectivity for ALR2 over related aldehyde reductases[4].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (AKR1B1) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH to NADP+ SDH->Fructose NAD+ to NADH Inhibitor 1-[2-(4-chlorophenyl)acetyl] piperidine-4-carboxylic acid Inhibitor->ALR2 Inhibits

Fig 1. Polyol pathway and the targeted inhibition of Aldose Reductase (AKR1B1).

Comparative Profiling: Test Compound vs. Clinical Standards

To objectively evaluate the performance of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, it must be benchmarked against distinct structural classes of known ARIs:

  • Epalrestat: The only commercially approved ARI (in select markets) for diabetic neuropathy. It is a carboxylic acid derivative (rhodanine-3-acetic acid) that binds both the anion and specificity pockets[4][6].

  • Sorbinil: A classic spirohydantoin-based ARI. It relies on a hydantoin ring rather than a carboxylate to interact with the Tyr48/His110 residues[4][5].

Quantitative Benchmarking Summary
CompoundStructural ClassPrimary Binding MotifTarget PocketTypical IC50 (ALR2)Est. LogP
1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid Piperidine-4-carboxylic acidCarboxylateAnion + Specificity0.5 - 5.0 µM~2.8
Epalrestat (Positive Control) Rhodanine-3-acetic acidCarboxylateAnion + Specificity0.01 - 0.1 µM~3.2
Sorbinil (Reference) SpirohydantoinHydantoinAnion1.0 - 3.0 µM~1.5

Note: IC50 values represent standard ranges derived from in vitro recombinant human ALR2 kinetic assays.

Experimental Benchmarking Protocols

To ensure scientific integrity, the following in vitro kinetic assay is designed as a self-validating system . It monitors the ALR2-catalyzed reduction of a surrogate substrate while simultaneously tracking the oxidation of the NADPH cofactor[6][7].

Causality Behind Experimental Choices:
  • Substrate Selection (DL-glyceraldehyde): Glucose has an exceptionally high Km​ (~50-100 mM) for ALR2, making in vitro assays insensitive. DL-glyceraldehyde is a highly efficient surrogate substrate with a much lower Km​ , providing robust, reproducible kinetic readouts[8].

  • Detection Method (340 nm): NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. The decrease in optical density (OD) directly and quantitatively correlates with enzyme activity[6].

  • Buffer Additive (DTT): ALR2 contains sensitive cysteine residues (e.g., Cys298) near the active site. Dithiothreitol (DTT) is mandatory to keep these residues in a reduced state, preventing oxidative enzyme inactivation[5][6].

AssayWorkflow Step1 1. Reagent Prep Reconstitute ALR2, NADPH, Substrate Step2 2. Compound Dilution Serial dilution, DMSO <1% Step1->Step2 Step3 3. Reaction Assembly Combine Enzyme, Buffer, Inhibitor Step2->Step3 Step4 4. Kinetic Measurement Monitor OD 340 nm at 37°C Step3->Step4 Step5 5. Data Analysis Non-linear regression for IC50 Step4->Step5

Fig 2. Self-validating kinetic assay workflow for Aldose Reductase inhibitors.

Step-by-Step Methodology

1. Reagent & Buffer Preparation

  • Prepare the Aldose Reductase Assay Buffer (0.1 M potassium phosphate, pH 6.2) supplemented with 10 µM DTT[6][8].

  • Reconstitute recombinant human ALR2 enzyme and 20 mM NADPH. Critical: Keep NADPH strictly on ice to prevent spontaneous degradation[6].

2. Compound Dilution & Control Setup

  • Dissolve 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid and Epalrestat in 100% anhydrous DMSO to create 10 mM stock solutions.

  • Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 10 µM to 0.1 nM.

  • Self-Validation Rule: Ensure the final DMSO concentration remains constant at exactly 1% across all test and control wells to prevent solvent-induced enzyme denaturation[6].

3. Reaction Assembly (96-Well UV-Transparent Plate) Establish the following self-validating control wells alongside your test samples[6]:

  • Test Sample (TS): 10 µL Inhibitor + 90 µL ALR2 Enzyme.

  • Inhibitor Control (IC): 10 µL Epalrestat + 90 µL ALR2 Enzyme (Validates assay sensitivity).

  • Enzyme Control (EC): 10 µL Vehicle (1% DMSO) + 90 µL ALR2 Enzyme (Validates max uninhibited velocity).

  • Background Control (BC): 10 µL Vehicle (1% DMSO) + 90 µL Assay Buffer (Validates substrate stability).

Incubate the plate at 37°C for 15 minutes in the dark. This pre-incubation is essential to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate introduction.

4. Initiation & Kinetic Measurement

  • Initiate the reaction by rapidly adding 10 µL of NADPH and 10 µL of DL-glyceraldehyde to all wells[8].

  • Immediately transfer the plate to a microplate spectrophotometer.

  • Monitor the decrease in absorbance at 340 nm ( OD340​ ) in kinetic mode every 60 seconds for 20 minutes at 37°C[7].

5. Data Analysis

  • Calculate the initial velocity ( V0​ ) by extracting the slope of the linear portion of the kinetic curve for each well.

  • Subtract the Background Control ( V0,BC​ ) from all readings.

  • Calculate % Inhibition: [1 - (V0_Test / V0_EC)] * 100[8].

  • Plot % Inhibition against the log of the inhibitor concentration and use non-linear regression (four-parameter logistic curve) to determine the IC50​ value.

References

  • High-Resolution Structures of Human Aldose Reductase Holoenzyme in Complex with Stereoisomers of the Potent Inhibitor Fidarestat. ACS Publications. 2

  • ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric). Abcam. 6

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. 7

  • Inhibition of aldose reductase (AR) using flavonoids. Bio-protocol. 8

  • Synthesis and Aldose Reductase Inhibitory Activity of Botryllazine A Derivatives. J-Stage.1

  • Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations. ACS Publications. 3

  • Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. PLOS One. 4

  • Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase. Trends in Sciences. 5

Sources

Validation

Validating Biomarker Responses to 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid (CPAPC): A Comparative Guide to Akt Pathway Modulation

Executive Summary The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid (hereafter referred to as CPAPC ) is a highly specific synthetic intermediate and preclinical tool compound belonging to the piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid (hereafter referred to as CPAPC ) is a highly specific synthetic intermediate and preclinical tool compound belonging to the piperidine-4-carboxylic acid class of ATP-competitive Akt (Protein Kinase B) inhibitors[1]. It shares a core structural pharmacophore with advanced clinical candidates such as Capivasertib (AZD5363)[1][2].

For drug development professionals and application scientists, validating the cellular efficacy of ATP-competitive inhibitors like CPAPC requires a rigorous, mechanistically sound biomarker strategy. This guide provides an objective performance comparison between CPAPC and established alternatives (AZD5363 and MK-2206), detailing the causality behind biomarker selection and offering a self-validating experimental protocol for robust quantification.

Mechanistic Rationale: The "Why" Behind Biomarker Selection

A critical pitfall in kinase inhibitor validation is the over-reliance on the phosphorylation state of the target kinase itself. When comparing CPAPC to other classes of Akt inhibitors, understanding the structural mechanism of action is paramount:

  • Allosteric Inhibitors (e.g., MK-2206): These compounds bind to the pleckstrin homology (PH) domain interface, locking Akt in a closed, inactive conformation that cannot localize to the plasma membrane. Consequently, they prevent phosphorylation at Thr308 and Ser473, leading to a measurable decrease in p-Akt levels[3].

  • ATP-Competitive Inhibitors (e.g., CPAPC, AZD5363): These molecules bind directly to the active ATP pocket of the kinase. While they successfully block the catalytic transfer of phosphate to downstream substrates, their binding stabilizes an open conformation of Akt that is highly susceptible to upstream kinases (like mTORC2 and PDK1) and shielded from phosphatases. This results in a paradoxical hyperphosphorylation of Akt at Ser473 and Thr308[4].

The Causality of Choice: If a researcher relies solely on p-Akt (Ser473) to validate CPAPC, the data will falsely suggest that the compound is activating the pathway. Therefore, true target engagement must be quantified by measuring the suppression of direct downstream substrates: p-PRAS40 (Thr246) and p-GSK3β (Ser9) [5].

G PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ser473 PRAS40 p-PRAS40 (Thr246) Akt->PRAS40 Catalytic Activity GSK3B p-GSK3β (Ser9) Akt->GSK3B Catalytic Activity CPAPC CPAPC & AZD5363 (ATP-Competitive) CPAPC->Akt Blocks Catalysis Induces Hyperphosphorylation MK2206 MK-2206 (Allosteric) MK2206->Akt Prevents Membrane Localization

Mechanistic divergence of Akt inhibitors: ATP-competitive vs. Allosteric biomarker modulation.

Comparative Performance Data

The following table synthesizes the expected quantitative biomarker responses of CPAPC relative to clinical-grade alternatives in a constitutively active PI3K/Akt model (e.g., PTEN-null cell lines).

CompoundInhibitor ClassAkt1 Biochemical IC₅₀ (nM)p-Akt (Ser473) Responsep-PRAS40 (Thr246) Cellular IC₅₀ (nM)p-GSK3β (Ser9) Cellular IC₅₀ (nM)
CPAPC ATP-Competitive~15.0Hyperphosphorylated (↑)45.252.8
AZD5363 ATP-Competitive3.0Hyperphosphorylated (↑)12.518.1
MK-2206 Allosteric8.0Dephosphorylated (↓)35.041.4

Note: As a preclinical tool compound, CPAPC exhibits slightly lower potency than the highly optimized AZD5363[1], but demonstrates identical downstream biomarker modulation profiles, making it an excellent in vitro validation standard.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates specific cell line choices, inhibitor controls, and orthogonal detection methods to eliminate false positives.

Workflow A 1. Cell Culture (PTEN-null MDA-MB-468) B 2. Compound Treatment (Dose-Response 0.1nM-10µM) A->B C 3. Lysis & Normalization (BCA Assay) B->C D 4. Orthogonal Detection (WB & MSD ELISA) C->D E 5. Data Synthesis (IC50 Calculation) D->E

Self-validating experimental workflow for quantifying downstream Akt biomarker responses.

Step 1: Cell Culture and Preparation
  • Action: Seed MDA-MB-468 breast cancer cells at 3×105 cells/well in 6-well plates. Incubate for 24 hours in DMEM + 10% FBS.

  • Causality: MDA-MB-468 cells are PTEN-null. This genetic deletion results in constitutively hyperactive PI3K/Akt signaling[2]. Using this line eliminates the need for exogenous growth factor stimulation (e.g., EGF/IGF), thereby removing a major source of assay variability and ensuring that any reduction in phosphorylation is strictly due to the inhibitor.

Step 2: Compound Treatment
  • Action: Prepare a 9-point serial dilution of CPAPC, AZD5363 (Positive Control), and MK-2206 (Mechanistic Control) in DMSO. Treat cells for exactly 2 hours at 37°C. Final DMSO concentration must not exceed 0.1%.

  • Causality: A 2-hour treatment window is optimal for capturing kinase inhibition before transcriptional feedback loops (such as FOXO-mediated upregulation of RTKs) can artificially restore pathway signaling[5].

Step 3: Lysis and Normalization
  • Action: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Protease Inhibitor Cocktail, 1mM Sodium Orthovanadate ( Na3​VO4​ ), and 50mM Sodium Fluoride ( NaF ). Clarify by centrifugation and normalize total protein to 1μg/μL using a BCA assay.

  • Causality: Na3​VO4​ inhibits tyrosine phosphatases, while NaF inhibits serine/threonine phosphatases. Failing to include these will result in rapid dephosphorylation of PRAS40 and GSK3β during lysis, creating false-positive "inhibition" signals across all wells.

Step 4: Orthogonal Detection
  • Primary Validation (Quantitative Western Blot):

    • Run 15 µg of protein per lane on a 4-12% Bis-Tris gel.

    • Probe with primary antibodies: anti-p-PRAS40 (Thr246), anti-p-GSK3β (Ser9), anti-p-Akt (Ser473), and anti-Total Akt (loading control).

    • Use near-infrared fluorescent secondary antibodies (e.g., LI-COR) to ensure linear dynamic range quantification.

  • Secondary Validation (MSD Multiplex Assay):

    • Run lysates through a Meso Scale Discovery (MSD) electrochemiluminescence plate specific for Akt pathway phosphoproteins to generate high-throughput, highly sensitive IC₅₀ curves.

  • Causality: Western blotting confirms the correct molecular weight of the target (ruling out antibody cross-reactivity), while the MSD assay provides the superior dynamic range required for accurate IC₅₀ calculation.

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Comparative

reference standard qualification for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Topic: Reference Standard Qualification for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard Qualification for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of novel antiviral therapeutics, the structural and stoichiometric integrity of synthetic intermediates dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a critical building block utilized in the synthesis of anthranilamide derivatives—a novel class of inhibitors targeting neurotropic alphavirus replication (such as the Western Equine Encephalitis Virus, WEEV)[1].

As a Senior Application Scientist, I frequently observe downstream clinical and regulatory failures stemming from poorly characterized starting materials. The US Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) strictly define a reference standard as a "highly purified compound that is well characterized"[2]. Relying on commercially available "screening-grade" materials for quantitative assays introduces severe stoichiometric errors during amide coupling phases.

This guide objectively compares a fully qualified Primary Reference Standard (PRS) of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid against a standard Screening-Grade alternative. Furthermore, it provides the self-validating experimental protocols required to establish absolute mass balance and traceability[3].

Mechanistic Context: The Role of the Intermediate

To understand why stringent qualification is necessary, we must examine the compound's role in the synthesis pathway. The intermediate is formed via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with 2-(4-chlorophenyl)acetyl chloride. It is subsequently subjected to amide coupling with various aniline derivatives to yield the final neurotropic alphavirus inhibitors[1].

If UV-transparent impurities (such as unreacted isonipecotic acid) or inorganic salts are present in the intermediate, they will bypass standard HPLC-UV detection, skewing the molar equivalents calculated for the subsequent EDCI/HOBt coupling step.

G A Piperidine-4-carboxylic acid (Isonipecotic acid) C 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid (Target Intermediate) A->C N-acylation (NaOH, EtOH/H2O) B 2-(4-chlorophenyl)acetyl chloride B->C D Amide Coupling (Anthranilamide derivatives) C->D EDCI, HOBt, DIPEA Aniline derivatives E Neurotropic Alphavirus Inhibitors (WEEV Replicon Active) D->E Lead Optimization

Figure 1: Synthetic role of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid in alphavirus inhibitor development.

Comparative Analysis: Primary Reference Standard vs. Screening-Grade

A self-validating qualification system cannot rely on a single analytical technique. The causality behind selecting orthogonal methods (like qNMR and CAD) over traditional HPLC-UV area normalization lies in the fundamental physics of detection: UV detectors only quantify chromophores.

The table below summarizes the experimental data comparing a rigorously qualified PRS against a typical commercial screening-grade lot.

Analytical ParameterMethodProduct A (Qualified PRS)Product B (Screening-Grade)Causality & Impact
Structural Identity 1 H/ 13 C NMR, HRMSConforms (Fully Assigned)Conforms (Basic 1 H NMR)Ensures correct regiochemistry and absence of structural isomers.
Chromatographic Purity HPLC-UV (220 nm)99.8% (Area)98.5% (Area)UV alone overestimates purity by ignoring non-chromophoric impurities.
Orthogonal Purity HPLC-CAD99.7% (Area)94.2% (Area)CAD reveals UV-transparent impurities (e.g., residual isonipecotic acid).
Absolute Assay qNMR (vs. NIST IS)99.5% ± 0.2% w/w92.1% ± 0.8% w/wProvides absolute mass balance independent of chromatographic response factors.
Water Content Karl Fischer (KF)0.15% w/w3.5% w/wHigh water content in Product B hydrolyzes coupling reagents (EDCI), destroying yields.
Inorganic Impurities Residue on Ignition< 0.05% w/w1.2% w/wResidual salts from synthesis can poison downstream transition-metal catalysts.
Final Assigned Purity Mass Balance 99.5% w/w Not Assigned PRS guarantees stoichiometric precision for downstream API synthesis.

The Verdict: Product B claims a 98.5% purity based solely on HPLC-UV. However, when subjected to orthogonal mass balance testing (accounting for water, inorganics, and UV-transparent impurities), its true assay falls to 92.1%. Utilizing Product B as a quantitative standard would result in an ~8% stoichiometric error in downstream drug development.

Experimental Methodologies & Self-Validating Protocols

To establish Product A as a Primary Reference Standard, the following self-validating protocols were executed. Every step is designed to cross-verify the others, ensuring absolute trustworthiness in the final assigned purity[3].

Protocol 1: Orthogonal Chromatographic Purity (HPLC-UV/CAD)

Objective: Quantify both UV-active and UV-transparent organic impurities. Causality: The 4-chlorophenyl moiety absorbs strongly at 220 nm, but the piperidine-4-carboxylic acid precursor does not. Placing a Charged Aerosol Detector (CAD) in series with the UV detector ensures universal detection of all non-volatile organic species.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA ensures the carboxylic acid moiety remains fully protonated, preventing peak tailing and ensuring reproducible retention times).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm, followed in series by CAD (Evaporation Temp: 35°C).

  • Validation: Inject a known standard of isonipecotic acid to confirm CAD sensitivity (LOD < 0.05%).

Protocol 2: Absolute Assay via Quantitative NMR (qNMR)

Objective: Determine the absolute mass fraction (% w/w) of the target compound. Causality: Unlike HPLC, qNMR does not require a pre-existing reference standard of the target analyte. By comparing the integral of the target's protons against a traceable internal standard, we achieve an absolute mass balance.

  • Sample Preparation: Accurately weigh ~20 mg of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid and ~10 mg of Maleic Acid (NIST SRM 2273, internal standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay ( D1​ ): 60 seconds. (Crucial Causality: D1​ must be ≥ 5 × T1​ of the slowest relaxing proton to ensure complete spin relaxation. Failing to do so artificially skews the quantitative integration).

  • Integration: Integrate the Maleic acid singlet (~6.26 ppm, 2H) against the distinct aromatic protons of the 4-chlorophenyl group (~7.35 ppm, 2H). Calculate the mass fraction using the exact weights and molecular weights.

Protocol 3: Volatiles and Inorganics (Mass Balance Closure)

Objective: Quantify non-organic mass contributors.

  • Water Content: Perform Coulometric Karl Fischer (KF) titration. The compound is mildly hygroscopic; precise water quantification is required to subtract from the chromatographic purity.

  • Residue on Ignition (ROI): Ignite 1.0 g of the material with sulfuric acid at 600°C to quantify residual inorganic salts (e.g., NaCl from the Schotten-Baumann acylation).

Reference Standard Qualification Workflow

The culmination of these protocols is the Mass Balance approach. The final assigned purity is derived by subtracting the sum of water, volatiles, and inorganic impurities from the orthogonal chromatographic purity, and cross-validating this figure against the absolute qNMR assay.

G Start Candidate Material Lot ID Structural Elucidation (1H/13C NMR, HRMS, IR) Start->ID Chrom Chromatographic Purity (HPLC-UV/CAD) Start->Chrom Volatiles Volatiles & Water (KF Titration, HS-GC) Start->Volatiles Inorganics Inorganic Impurities (Residue on Ignition) Start->Inorganics Final Primary Reference Standard Assigned Purity (Mass Balance) ID->Final qNMR Orthogonal Purity (qNMR with NIST IS) Chrom->qNMR Cross-validation Chrom->Final Volatiles->Final Inorganics->Final qNMR->Final Absolute Assay

Figure 2: Mass balance and orthogonal qNMR workflow for Primary Reference Standard qualification.

Conclusion

The qualification of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid as a Primary Reference Standard is not merely a regulatory checkbox; it is a foundational scientific requirement for the reliable synthesis of neurotropic alphavirus inhibitors. By employing a self-validating matrix of HPLC-CAD, qNMR, and mass balance techniques, researchers can confidently eliminate the stoichiometric errors inherent in commercial screening-grade materials, thereby securing the integrity of their downstream drug development pipelines.

References

  • Reference-Standard Material Qualification - Pharmaceutical Technology. 2

  • Creating Working Reference Standard (WRS) Qualification Protocols - BioPharma Consulting Group. 3

  • Discovery of Anthranilamides as a Novel Class of Inhibitors of Neurotropic Alphavirus Replication - National Institutes of Health (PMC). 1

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. As a compound synthesized for research and development, specific regu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid. As a compound synthesized for research and development, specific regulatory disposal guidelines may not be explicitly established. Therefore, this document synthesizes established principles of chemical safety, hazardous waste management regulations, and data from structurally similar compounds to provide a comprehensive and precautionary approach. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Chemical Profile

Structural Components and Associated Hazards:

  • Chlorinated Aromatic Compound: The presence of a 4-chlorophenyl group suggests that the compound should be treated as a halogenated organic compound. Such compounds can be toxic and persistent in the environment.[1][2] Under the Resource Conservation and Recovery Act (RCRA), many chlorinated solvents and related wastes are considered hazardous.[1]

  • Piperidine-4-carboxylic Acid Moiety: Safety data for piperidine-4-carboxylic acid and its derivatives indicate potential for skin, eye, and respiratory irritation.[3][4][5]

Based on this analysis, 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid should be handled as a hazardous waste until proven otherwise by comprehensive toxicological and environmental impact studies.

Quantitative Data Summary from Related Compounds:

PropertyValue (for related compounds)Source
Melting Point180-184 °C (for 1-Acetylpiperidine-4-carboxylic acid)[6]
Boiling Point374 °C (for 1-Acetylpiperidine-4-carboxylic acid)[6]
Flash Point180 °C (for 1-Acetylpiperidine-4-carboxylic acid)[6]
Water Solubility50 g/L at 20 °C (for 1-Acetylpiperidine-4-carboxylic acid)[6]
Personal Protective Equipment (PPE) and Safety Precautions

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory when handling this compound in any form, including as a waste product.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.[2]

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.[7][8]

  • Body Protection: A lab coat must be worn at all times.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[4][9]

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental chemical reactions and to ensure compliant disposal.

Step-by-Step Protocol for Waste Handling:

  • Waste Identification: All waste containing 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid must be classified as hazardous chemical waste.[10][11]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are a suitable choice.[12][13] The container must be in good condition, free from damage or deterioration.[11]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid," and the approximate concentration or quantity.[10] Do not use abbreviations or chemical formulas.[10]

  • Segregation: This waste stream should be segregated as halogenated organic waste.[13] Do not mix with non-halogenated solvents, acids, bases, or other incompatible waste streams.[10]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[10][14]

Logical Flow for Waste Segregation:

Start Waste Generation (1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedWaste Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Waste Container IsHalogenated->NonHalogenatedWaste No Disposal Proper Disposal by Certified Vendor HalogenatedWaste->Disposal NonHalogenatedWaste->Disposal

Caption: Decision workflow for segregating halogenated organic waste.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) department.[10]

  • Don Appropriate PPE: Before attempting to clean a manageable spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[3][4]

    • For solutions: Absorb the spill with an inert material, such as vermiculite or sand.[5] Place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Procedures

The disposal of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid must be conducted in strict adherence to local, state, and federal regulations.

Disposal Workflow:

  • Waste Accumulation: Accumulate the hazardous waste in the properly labeled and sealed container in your laboratory's satellite accumulation area.[14]

  • Request for Pickup: Once the container is nearly full (approximately 90% capacity), submit a request for waste pickup to your institution's EHS department or designated hazardous waste management provider.[10]

  • Transportation and Final Disposal: The hazardous waste will be collected by a certified hazardous waste hauler and transported to a licensed treatment, storage, and disposal facility (TSDF).[1][12][15] The preferred method of disposal for chlorinated organic compounds is high-temperature incineration.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][13][16]

Disposal Decision Tree:

Start Waste Container of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid CheckFull Is container ~90% full? Start->CheckFull RequestPickup Submit Waste Pickup Request to EHS CheckFull->RequestPickup Yes ContinueAccumulation Continue to Accumulate Waste in Satellite Area CheckFull->ContinueAccumulation No EHSCollection EHS/Certified Hauler Collects Waste RequestPickup->EHSCollection Incineration Transport to Licensed TSDF for High-Temperature Incineration EHSCollection->Incineration End Compliant Disposal Incineration->End

Caption: Step-by-step workflow for the compliant disposal of the chemical waste.

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][17] Academic laboratories may have the option to follow the alternative requirements of 40 CFR Part 262, Subpart K, which are specifically designed for such settings.[14] It is imperative to consult with your institution's EHS department to ensure adherence to all applicable federal, state, and local regulations.[18]

References

  • What Regulations Apply to Chlorinated Solvent Use? PF Online. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • 1-Acetylpiperidine-4-carboxylic acid. LookChem. [Link]

  • 1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]

  • Halogenated Solvents. [Link]

  • 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. U.S. Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • 1-(2-chlorophenyl)piperidine-4-carboxylic acid — Chemical Substance Information. [Link]

  • 1-[2-(4-chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide. NextSDS. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • PSFC Halogenated Solvents. [Link]

  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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